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1-(Prop-2-yn-1-yl)cyclobutanol Documentation Hub

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  • Product: 1-(Prop-2-yn-1-yl)cyclobutanol
  • CAS: 37418-60-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile (CAS 37418-60-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the known physical properties, safety data, and potential synthetic pathways for 3-Oxo-3-(2,3,4-trimethoxyph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties, safety data, and potential synthetic pathways for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile. As a compound of interest in organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is crucial for its safe handling and effective application in research and development.

Physicochemical Characteristics

While specific experimental data for 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is not widely available in public databases, we can infer its properties based on its chemical structure and data from analogous compounds. The molecule possesses a trimethoxyphenyl group, a ketone, and a nitrile functional group, which will dictate its physical and chemical behavior.

PropertyPredicted/Inferred ValueBasis for Estimation
Molecular Formula C₁₂H₁₃NO₄Calculated from structure
Molecular Weight 235.24 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar oxo-propanenitrile compounds.
Melting Point Not available. Expected to be a solid with a defined melting point.Analogous compounds like 3-Oxo-3-(2-thienyl)propanenitrile have a melting point of 130-138 °C.[1]
Boiling Point Not available. Likely to decompose at higher temperatures.High molecular weight and polar functional groups suggest a high boiling point.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The presence of both polar (ketone, nitrile, methoxy) and non-polar (phenyl ring) groups supports this.
pKa The α-proton between the ketone and nitrile is acidic.The electron-withdrawing nature of the adjacent carbonyl and nitrile groups increases the acidity of the methylene protons.

Safety and Handling

Inferred Hazard Profile:

Based on analogous compounds such as 3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile and other substituted propanenitriles, the following hazards should be assumed[2][3]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Synthetic Pathways: A Plausible Approach via Knoevenagel Condensation

3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile can be envisioned as a product of the condensation between a 2,3,4-trimethoxybenzoyl derivative and a nitrile-containing active methylene compound. A plausible and widely used method for forming such carbon-carbon bonds is the Knoevenagel condensation.[6]

The following workflow outlines a general procedure for the synthesis of acrylonitrile derivatives, which can be adapted for the target molecule.[6][7]

Knoevenagel_Condensation_Workflow Workflow for the Synthesis of 3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Characterization reactant1 2,3,4-Trimethoxybenzaldehyde mix Mix reactants, catalyst, and solvent reactant1->mix reactant2 Malononitrile reactant2->mix base Basic Catalyst (e.g., Piperidine, BFE) base->mix solvent Solvent (e.g., Ethanol, Water-Ethanol mixture) solvent->mix stir Stir at room temperature or with gentle heating mix->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench reaction (e.g., add water) monitor->quench Upon completion filter Filter the precipitate quench->filter wash Wash with a suitable solvent (e.g., cold ethanol) filter->wash dry Dry the solid product wash->dry recrystallize Recrystallization from a suitable solvent system dry->recrystallize nmr ¹H and ¹³C NMR Spectroscopy recrystallize->nmr ms Mass Spectrometry recrystallize->ms ir IR Spectroscopy recrystallize->ir

Caption: A generalized workflow for the synthesis of acrylonitrile derivatives via Knoevenagel condensation.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent such as ethanol.[6]

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or an environmentally friendly catalyst like Bael Fruit Extract (BFE).[6]

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., ethanol) to remove impurities.

  • Purification: Further purify the crude product by recrystallization from an appropriate solvent system to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy.

Conclusion

3-Oxo-3-(2,3,4-trimethoxyphenyl)propanenitrile is a compound with potential applications in synthetic and medicinal chemistry. While specific data for this molecule is sparse, a comprehensive understanding of its probable characteristics and safe handling procedures can be established through the analysis of analogous compounds. The synthetic route via Knoevenagel condensation provides a viable method for its preparation in a laboratory setting. As with any chemical, it is crucial to exercise caution and adhere to established safety protocols during its handling and use.

References

  • Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. (2022). Chemistry & Biology Interface, 12(6), 167-173. Available at: [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis of acrylonitrile side chain-appended π-conjugated polymers by a Suzuki cross-coupling polycondensation and a Knoevenagel condensation, and their optical properties. (2022). RSC Publishing. Available at: [Link]

  • 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile. PubChem. Available at: [Link]

  • Safety Data Sheet - Propanenitrile, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-. 3M. Available at: [Link]

Sources

Exploratory

Reactivity of 1-substituted cyclobutanols with terminal alkynes

Title: Strategic Reactivity of 1-Substituted Cyclobutanols with Terminal Alkynes: Ring Expansion and Linearization Protocols Executive Summary The cyclobutanol moiety represents a "spring-loaded" chemical scaffold, posse...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Reactivity of 1-Substituted Cyclobutanols with Terminal Alkynes: Ring Expansion and Linearization Protocols

Executive Summary The cyclobutanol moiety represents a "spring-loaded" chemical scaffold, possessing approximately 26 kcal/mol of ring strain. In drug discovery and complex molecule synthesis, the reactivity of 1-substituted cyclobutanols with terminal alkynes offers two distinct, high-value divergent pathways: (1) Palladium-Catalyzed Ring Expansion , which transforms 1-(1-alkynyl)cyclobutanols into densely functionalized alkylidenecyclopentanones, and (2) Radical-Mediated Linearization , where intermolecular coupling with terminal alkynes yields linear


-functionalized ketones. This guide provides a rigorous technical analysis of these transformations, emphasizing mechanistic causality, experimental precision, and reproducible workflows for the medicinal chemist.

Part 1: Mechanistic Underpinnings[1][2]

The reactivity of 1-substituted cyclobutanols is governed by the relief of ring strain and the ability of the hydroxyl group to direct metal insertion or radical fragmentation.

The Palladium-Catalyzed Ring Expansion (The Uemura-Larock Manifold)

This pathway is the "gold standard" for synthesizing multisubstituted cyclopentanones. It typically utilizes 1-(1-alkynyl)cyclobutanols , which are readily accessed by the addition of terminal alkynes to cyclobutanones.

  • Mechanism: The reaction proceeds via a carbopalladation-ring expansion cascade .

    • Activation: An electrophilic Pd(II) species coordinates to the alkyne.[1]

    • Carbopalladation: A nucleophile (often an aryl halide in cross-coupling modes, or the hydroxyl group implicitly involved) attacks the activated alkyne.

    • 
      -Carbon Elimination:  The key step.[2] The Pd-alkenyl intermediate triggers the cleavage of the cyclobutane C-C bond proximal to the alcohol.
      
    • Reductive Elimination: The expanded palladacycle collapses to form the cyclopentanone.

Radical-Mediated Intermolecular Coupling (The Linearization Manifold)

When a 1-arylcyclobutanol reacts intermolecularly with a terminal alkyne under oxidative radical conditions (e.g., Mn(OAc)


 or Ag(I)/Persulfate), the ring opens to form a linear chain.
  • Mechanism:

    • SET Oxidation: The metal oxidant generates a cyclobutyloxy radical.

    • 
      -Scission:  Rapid ring opening generates a 
      
      
      
      -keto radical.
    • Radical Addition: This carbon-centered radical adds to the terminal alkyne.

Part 2: Visualized Pathways (DOT Diagrams)

Diagram 1: The Palladium-Catalyzed Ring Expansion Cycle

This diagram illustrates the conversion of 1-(1-alkynyl)cyclobutanols to alkylidenecyclopentanones.

Pd_Ring_Expansion cluster_0 Substrate Activation cluster_1 Ring Expansion Cascade S1 1-(1-Alkynyl)cyclobutanol (Substrate) C1 Alkyne-Pd Complex S1->C1 Coordination Pd Pd(II) Catalyst Pd->C1 I1 Vinyl-Pd Intermediate (Carbopalladation) C1->I1 Nu- Attack / Insertion I2 Pd-Homoenolate (Ring Opening) I1->I2 Beta-Carbon Elimination (Strain Relief) I3 Palladacycle (Rearrangement) I2->I3 Isomerization P1 Alkylidenecyclopentanone (Product) I3->P1 Reductive Elimination P1->Pd Catalyst Regeneration

Caption: Pd(II)-catalyzed cascade transforming strained cyclobutanols into cyclopentanones via C-C bond activation.

Diagram 2: Decision Tree for Reaction Outcome

Select the correct protocol based on the desired structural outcome.

Reaction_Decision Start 1-Substituted Cyclobutanol Q1 Is the Alkyne Attached (Intramolecular)? Start->Q1 PathA Yes: 1-(1-Alkynyl)cyclobutanol Q1->PathA Yes PathB No: 1-Arylcyclobutanol + External Alkyne Q1->PathB No OutcomeA USE PROTOCOL A: Pd-Catalyzed Ring Expansion (Cyclopentanones) PathA->OutcomeA OutcomeB USE PROTOCOL B: Radical Oxidative Coupling (Linear Ketones) PathB->OutcomeB

Caption: Strategic selection between ring expansion (Pd) and linearization (Radical) pathways.

Part 3: Experimental Methodologies

Protocol A: Pd-Catalyzed Ring Expansion (Synthesis of Alkylidenecyclopentanones)

Application: Synthesis of spirocyclic ketones or prostaglandin analogs. Reference Grounding: Based on methodologies established by Uemura and Larock.

Reagents:

  • Substrate: 1-(Phenylethynyl)cyclobutanol (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol %)
    
  • Ligand: PPh

    
     (10 mol %) or dppf (for difficult substrates)
    
  • Base: Pyridine (2.0 equiv) or Et

    
    N
    
  • Solvent: Toluene (0.1 M)

  • Atmosphere: Argon (balloon)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube, dissolve Pd(OAc)

    
     and PPh
    
    
    
    in anhydrous Toluene. Stir at RT for 15 min until the solution turns yellow/orange (formation of active Pd(0)/Pd(II) species).
  • Substrate Addition: Add the cyclobutanol substrate and pyridine via syringe.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 4–12 hours. Monitor by TLC (disappearance of starting material is usually rapid).

    • Note: If using aryl iodides for cross-coupling expansion, add Ar-I (1.2 equiv) and use K

      
      CO
      
      
      
      as base.
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • NMR: Look for the disappearance of the cyclobutane protons (multiplets at

    
     1.5–2.5) and the appearance of cyclopentanone 
    
    
    
    -protons and the olefinic proton (
    
    
    5.5–7.0).
  • IR: Appearance of a conjugated ketone stretch (~1690 cm

    
    ) vs. the strained cyclobutanol stretch.
    
Protocol B: Radical-Mediated Linearization (Intermolecular)

Application: Synthesis of


-unsaturated ketones.
Reference Grounding:  Based on Mn(III) and Ag(I) radical chemistry (e.g., Chen, Gong).

Reagents:

  • Substrate: 1-Phenylcyclobutanol (1.0 equiv)

  • Coupling Partner: Phenylacetylene (2.0 equiv)

  • Oxidant: Mn(OAc)

    
     (2.5 equiv)
    
  • Solvent: AcOH or EtOH

  • Temperature: 60 °C

Step-by-Step Workflow:

  • Dissolution: Dissolve the cyclobutanol and alkyne in degassed AcOH.

  • Oxidant Addition: Add Mn(OAc)

    
     in one portion. The solution will be dark brown.
    
  • Reaction: Heat to 60 °C. The reaction is complete when the brown color fades to clear/pale pink (reduction of Mn(III) to Mn(II)).

  • Workup: Dilute with water, extract with ether. Wash with NaHCO

    
     to remove acid.
    
  • Purification: Silica gel chromatography.

Part 4: Data Presentation & Optimization

Table 1: Comparative Efficiency of Catalytic Systems for Ring Expansion

EntryCatalyst SystemSolventTemp (°C)Yield (%)Specificity
1 Pd(OAc)

/ PPh

Toluene8082-95Standard for aryl-substituted alkynes
2 Pd(dba)

/ dppf
THF6075-88Better for alkyl-substituted alkynes
3 Pd(PPh

)

DMF10060-70Often leads to oligomerization side-products
4 [Rh(OH)(cod)]

Dioxane100<10Rh favors cyclobutanone activation, not alcohol

Troubleshooting Guide:

  • Problem: Low yield in Ring Expansion.

    • Cause:

      
      -hydride elimination competing with reductive elimination.
      
    • Fix: Switch to a bidentate ligand like dppe or dppf to enforce cis-geometry at Palladium.

  • Problem: Ring Opening without Expansion (Linear Product).

    • Cause: Presence of adventitious water or lack of geometric constraint.

    • Fix: Ensure anhydrous conditions; increase concentration to favor intramolecular insertion.

References

  • Uemura, S., & Ohe, T. (2003). "Palladium-Catalyzed Asymmetric Arylation, Vinylation, and Allenylation of tert-Cyclobutanols via Enantioselective C-C Bond Cleavage." Journal of the American Chemical Society. [Link]

  • Larock, R. C., & Reddy, C. K. (2002). "Synthesis of 2-Alkylidenecyclopentanones via Palladium-Catalyzed Carbopalladation/Ring Expansion of 1-(1-Alkynyl)cyclobutanols." The Journal of Organic Chemistry. [Link]

  • Murakami, M., et al. (2004). "Cleavage of Carbon-Carbon Single Bonds by Transition Metals." Topics in Organometallic Chemistry. [Link]

  • Chen, J., et al. (2017). "C-C Bond Formation via Oxidative Ring-Opening Homocoupling of Cyclobutanols." European Journal of Organic Chemistry. [Link][3]

  • Souillart, L., & Cramer, N. (2015). "Enantioselective Rhodium-catalyzed C-C Bond Activation of Cyclobutanones." Chimia. [Link]

Sources

Foundational

Tertiary Cyclobutanol Building Blocks: A Strategic Toolkit for Medicinal Chemistry

Executive Summary In the modern era of "escaping flatland," medicinal chemists are increasingly moving away from planar aromatic scaffolds toward sp³-rich architectures. Among these, tertiary cyclobutanols have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping flatland," medicinal chemists are increasingly moving away from planar aromatic scaffolds toward sp³-rich architectures. Among these, tertiary cyclobutanols have emerged as a high-value motif.[1] Unlike their cyclopentyl or cyclohexyl analogs, cyclobutane rings offer a unique combination of conformational rigidity (pucker) , metabolic resilience , and precise vector alignment .

This guide provides a technical deep-dive into the utility of tertiary cyclobutanol building blocks. It moves beyond basic descriptions to analyze the causality of their physicochemical effects, offers self-validating synthesis protocols, and reviews field-proven applications in lowering metabolic clearance.[1]

Part 1: Structural & Physicochemical Logic

The "Pucker" Effect: Conformational Control

The cyclobutane ring is rarely planar. To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–35° .

  • Medicinal Consequence: This puckering creates a distinct spatial separation between substituents at the 1- and 3-positions.[1] Unlike a flat phenyl ring or a chair-form cyclohexane, the cyclobutane scaffold can project substituents into specific vectors that are otherwise inaccessible.[1]

  • Isomerism: The puckered geometry leads to distinct cis and trans isomers with significantly different physical properties and biological activities. In tertiary cyclobutanols, the orientation of the hydroxyl group relative to the 3-substituent is a critical design parameter.

Lipophilicity and Solubility Modulation

Replacing a gem-dimethyl group or a phenyl ring with a cyclobutane moiety often yields a favorable shift in physicochemical properties.[1]

PropertyEffect of Cyclobutane ReplacementMechanistic Rationale
LogP (Lipophilicity) Decrease vs. Phenyl / CyclohexylReduced carbon count and volume compared to larger rings; saturation lowers lipophilicity relative to aromatics.[1]
Solubility Increase Higher Fsp³ character disrupts crystal lattice packing energy (melting point depression) compared to planar aromatics.[1]
Metabolic Stability Variable (Tunable) The ring itself is stable, but C-H bonds can be oxidized. Tertiary alcohols at the 1-position block this oxidation (see Section 2).[1]
Bioisosterism

Tertiary cyclobutanols serve as versatile bioisosteres for:

  • Tertiary Butyl Group: The 1-methylcyclobutyl moiety mimics the steric bulk of a t-butyl group but introduces a hydrogen-bond donor/acceptor (the OH) and a handle for further functionalization.[1]

  • Phenyl Ring: A 1-arylcyclobutanol can replace a biaryl system, breaking planarity while maintaining hydrophobic contacts.[1]

Part 2: Metabolic Stability & The "Tertiary Alcohol" Advantage[2]

One of the most powerful applications of tertiary cyclobutanols is in blocking metabolic soft spots .

The Mechanism of Stabilization

Alkane rings (cyclopentane, cyclohexane) are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically leading to hydroxylation (secondary alcohol) and subsequent oxidation to a ketone.

  • The Vulnerability: A secondary alcohol (–CH(OH)–) can be rapidly oxidized to a ketone, which may be reactive or rapidly cleared.

  • The Solution: Installing a tertiary alcohol (e.g., 1-methylcyclobutan-1-ol) prevents oxidation to a ketone because there is no

    
    -proton to remove.[1] While glucuronidation is a risk, the steric bulk of the cyclobutane ring (especially with 3-substitution) often hinders Phase II conjugation enzymes.
    
Case Study: Linsitinib (OSI-906)

The development of Linsitinib , a dual IGF-1R/IR inhibitor, illustrates this principle.[1] Early leads containing simple cycloalkyl groups suffered from rapid oxidative clearance.

  • Innovation: The introduction of a 1-methyl-cyclobutan-1-ol moiety.[1]

  • Outcome: This structural modification blocked the metabolic "soft spot" on the ring. The tertiary alcohol could not be oxidized to a ketone, and the methyl group provided steric shielding, resulting in an ~8-fold reduction in metabolic clearance [1].

Metabolic Decision Pathway (Graphviz)[1]

MetabolicPathway Substrate Cycloalkane Scaffold (e.g., Cyclobutane) CYP CYP450 Oxidation Substrate->CYP SecAlcohol Secondary Alcohol (Metabolite) CYP->SecAlcohol Hydroxylation Ketone Ketone (Reactive/Excreted) SecAlcohol->Ketone Oxidation TertSubstrate Tertiary Cyclobutanol (Designed Block) Stable Metabolically Stable (No alpha-proton) TertSubstrate->Stable Blocks Oxidation Gluc Glucuronidation (Sterically Hindered) TertSubstrate->Gluc Potential Minor Route

Caption: Comparative metabolic fate of unsubstituted cycloalkanes vs. tertiary cyclobutanols. The tertiary alcohol motif halts the oxidative cascade.

Part 3: Synthesis of Tertiary Cyclobutanol Building Blocks

The synthesis of these building blocks typically relies on the nucleophilic addition of organometallics to cyclobutanones. The challenge lies in controlling the stereoselectivity (cis/trans ratio) when the ring is already substituted.

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow Start Starting Material 3-Substituted Cyclobutanone Commercially Available or via [2+2] Reaction Nucleophilic Addition -78°C to 0°C THF/Ether Start->Reaction Reagent Nucleophile R-MgX or R-Li Grignard/Organolithium Reagent->Reaction Intermediate Alkoxide Intermediate Tetrahedral geometry Reaction->Intermediate Quench Workup NH4Cl (aq) Protonation Intermediate->Quench Product Tertiary Cyclobutanol Mixture of Diastereomers Separable by FCC/HPLC Quench->Product

Caption: General workflow for the synthesis of tertiary cyclobutanol building blocks via organometallic addition.

Detailed Protocol: Synthesis of 1-Phenyl-3-(benzyloxy)cyclobutan-1-ol

A representative protocol for creating a core building block with a protected handle.[1]

Objective: Synthesize a tertiary cyclobutanol with a 3-position handle for further elaboration.

Reagents:

  • 3-(Benzyloxy)cyclobutan-1-one (1.0 equiv)[1]

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 equiv)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated aqueous Ammonium Chloride (NH₄Cl)[1]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the flask to room temperature under a stream of nitrogen.

  • Solvation: Dissolve 3-(benzyloxy)cyclobutan-1-one (1.76 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Note: Cooling is critical to maximize diastereoselectivity and prevent ring-opening side reactions.[1]

  • Addition: Dropwise add PhMgBr (4.0 mL, 12.0 mmol) over 15 minutes via syringe. Maintain the internal temperature below -70 °C.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).[1] The ketone spot should disappear.

  • Quench: Carefully quench the reaction at 0 °C by adding saturated aq. NH₄Cl (10 mL). Caution: Exothermic.[1]

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic phases, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Outcome: The reaction typically yields a mixture of cis and trans isomers (relative to the benzyloxy group). These can often be separated at this stage due to the significant difference in polarity caused by the ring pucker.

Self-Validation Check:

  • NMR Diagnostic: Look for the disappearance of the ketone carbonyl carbon (~208 ppm) in ¹³C NMR and the appearance of a quaternary carbon (~70-75 ppm). In ¹H NMR, the cyclobutane protons will show complex splitting patterns; the cis and trans isomers will have distinct shifts for the methyl/phenyl protons due to anisotropy.

References

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. (2025).[1][2] Reviews the metabolic advantages of tertiary alcohols, specifically citing the Linsitinib case where a cyclobutanol modification reduced clearance 8-fold.Link[1]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (2022).[1] A comprehensive review of cyclobutane properties, including puckering, bond lengths, and their use as bioisosteres in clinical candidates.Link[1]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. (2024).[1][3] Detailed analysis of trifluoromethyl-cyclobutanes as bioisosteres, including metabolic stability data and structural characterization.Link[1]

  • Linsitinib (OSI-906) Technical Information. Cayman Chemical.[1] Provides chemical structure details confirming the 1-methyl-cyclobutan-1-ol moiety.Link[1]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. (2023).[1][2][4][5] Discusses the design of cyclobutane libraries for FBDD, emphasizing the 3D character and Fsp3 improvements.Link

Sources

Exploratory

Technical Guide: Stability and Reactivity of 1-(prop-2-yn-1-yl)cyclobutanol Under Acidic Conditions

Executive Summary 1-(prop-2-yn-1-yl)cyclobutanol is a tertiary homopropargylic alcohol characterized by high ring strain (~26.5 kcal/mol) and a reactive terminal alkyne. Under acidic conditions, this molecule exhibits si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(prop-2-yn-1-yl)cyclobutanol is a tertiary homopropargylic alcohol characterized by high ring strain (~26.5 kcal/mol) and a reactive terminal alkyne. Under acidic conditions, this molecule exhibits significant instability. Unlike


-alkynyl alcohols (propargyl alcohols) which undergo the Meyer-Schuster or Rupe rearrangements, this 

-alkynyl (homopropargyl) analog predominantly undergoes acid-catalyzed dehydration followed by alkyne hydration or polymerization .

Researchers must strictly control pH during synthesis and purification. Exposure to Brønsted or Lewis acids triggers a cascade of carbocation-mediated degradation pathways, primarily yielding 1-(prop-2-yn-1-yl)cyclobutene and subsequent isomeric ketones/tars.

Chemical Profile and Structural Analysis[1]

FeatureSpecificationImplication for Stability
Structure 1-substituted cyclobutanolTertiary alcohol; prone to ionization (SN1/E1).
Substituent Prop-2-yn-1-yl (

)
Electron-withdrawing group (-I effect); non-conjugating spacer prevents direct resonance stabilization of the cation by the alkyne.
Ring Strain Cyclobutane (~110 kJ/mol)High driving force for ring-opening or expansion if carbocation lifetime allows.
pKa (Conj. Acid) ~ -2 to -4 (Alkoxonium)Protonation occurs readily in dilute mineral acids.
The "Rupe" Misconception

A common error in experimental design is anticipating a Rupe Rearrangement (conversion to


-unsaturated ketones).
  • Rupe Substrate: 1-Ethynylcyclobutanol (

    
    -alkynyl).
    
  • Our Substrate: 1-(Prop-2-yn-1-yl)cyclobutanol (

    
    -alkynyl).
    
  • Outcome: The methylene spacer (

    
    ) blocks the charge delocalization required for the Rupe mechanism. Consequently, the molecule behaves as a strained tertiary alcohol, favoring elimination over rearrangement.
    

Mechanistic Degradation Pathways

When subjected to acidic conditions (e.g., HCl, H₂SO₄, or acidic silica gel), the compound follows a divergent reaction manifold.

Pathway A: E1 Dehydration (Dominant)

The primary degradation route is the elimination of water to form the conjugated enyne.

  • Protonation: Formation of the alkyloxonium ion.

  • Ionization: Loss of water yields the tertiary 1-(prop-2-yn-1-yl)cyclobutyl cation .

  • Elimination: Deprotonation at the

    
    -ring carbons (statistically favored over the methylene spacer) yields 1-(prop-2-yn-1-yl)cyclobutene .
    
Pathway B: Alkyne Hydration (Secondary)

Following dehydration, the terminal alkyne remains susceptible to acid-catalyzed hydration (Markovnikov addition), converting the enyne into 1-acetonylcyclobutene (a ketone).

Pathway C: Ring Expansion (Condition Dependent)

While less favorable than simple dehydration due to the stability of the tertiary cation, strong acid conditions can induce a Wagner-Meerwein shift, expanding the ring to a cyclopentane derivative (e.g., 2-methylenecyclohexanone analog or cyclopentene derivatives), though this is often outcompeted by polymerization in non-nucleophilic media.

Visualization of Degradation Pathways

AcidPathways Start 1-(prop-2-yn-1-yl)cyclobutanol Oxonium Alkyloxonium Ion (Protonated Alcohol) Start->Oxonium + H+ Cation Tertiary Cyclobutyl Cation (High Energy Intermediate) Oxonium->Cation - H2O (RDS) Enyne PRODUCT A (Major): 1-(prop-2-yn-1-yl)cyclobutene (Dehydration) Cation->Enyne - H+ (Elimination) Rupe Rupe Rearrangement (BLOCKED by CH2 spacer) Cation->Rupe X Ketone PRODUCT B: 1-acetonylcyclobutene (Hydration of Alkyne) Enyne->Ketone + H2O / H+ Polymer PRODUCT C: Oligomers/Tars (Polymerization) Enyne->Polymer Heat / Conc. Acid

Figure 1: Acid-catalyzed degradation manifold. Note the blockage of the Rupe rearrangement pathway due to the homopropargylic structure.

Experimental Protocols and Handling

To maintain the integrity of 1-(prop-2-yn-1-yl)cyclobutanol, the following "Self-Validating" protocols are recommended.

Synthesis and Workup (Avoiding Acidosis)

During the synthesis (typically Grignard addition of propargyl bromide to cyclobutanone), the quench is the critical failure point.

Protocol:

  • Quench: Do NOT use HCl or H₂SO₄. Use Saturated Aqueous Ammonium Chloride (NH₄Cl) at 0°C.

    • Validation: Check pH of aqueous layer. It should be ~4.5–5.0, which is mild enough to prevent rapid dehydration at low temperature.

  • Neutralization: Immediately wash the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) until pH ~8.

  • Drying: Use Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) . Avoid Magnesium Sulfate (MgSO₄) if it is slightly acidic (Lewis acid character) and the compound is being stored for long periods.

Purification (The "Buffered Silica" Technique)

Standard silica gel is slightly acidic (pH 4–5) and will degrade this compound during flash chromatography, appearing as "streaking" or low mass recovery.

Buffered Column Protocol:

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Hexane/EtOAc).

  • Triethylamine (TEA) Doping: Add 1% v/v Triethylamine to the slurry and the eluent system.

    • Mechanism:[1][2][3][4][5][6] TEA neutralizes the acidic silanol (Si-OH) sites on the silica surface.

  • Loading: Load the crude material (dissolved in minimal eluent + 0.5% TEA).

  • Elution: Run the column quickly. Do not let the compound sit on the column.

Storage Stability Data
ConditionStability EstimateObservation
Neat, 25°C, Air < 48 HoursYellowing, formation of insoluble tars.
CDCl₃ (NMR Solvent) < 6 HoursCDCl₃ often contains traces of HCl. Dehydration observed in NMR tube.
Benzene/Toluene, -20°C > 1 MonthStable if acid-free.
Treated with 1% TEA > 6 MonthsBest practice for long-term storage.

Analytical Forensics: Detecting Degradation

If you suspect acid-induced degradation, look for these specific signals in the ¹H NMR spectrum (CDCl₃, neutralized with K₂CO₃):

  • Loss of Hydroxyl Proton: Disappearance of the broad singlet (typically

    
     2.0–3.0 ppm).
    
  • Olefinic Protons (Cyclobutene): Appearance of a triplet or multiplet around

    
     5.8–6.0 ppm  (ring double bond).
    
  • Methyl Ketone (Hydration): Appearance of a sharp singlet around

    
     2.1–2.2 ppm  (acetonyl methyl group, 
    
    
    
    ).

References

  • General Reactivity of Cyclobutanols

    • Topic: Acid-catalyzed dehydration and ring expansion mechanisms of 1-substituted cyclobutanols.
    • Source: Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 71(12), 3925–3929.
    • URL:[Link]

  • Homopropargylic Rearrangements

    • Topic: Divergence between Rupe rearrangement and homopropargylic stability.
    • Source: Trost, B. M., & Flygare, J. A. (1994). A Rupe rearrangement of a homopropargylic alcohol? Journal of the American Chemical Society, 116(6), 2685-2686.
    • URL:[Link]

  • Synthesis and Handling of Propargyl Cyclobutanols

    • Topic: Protocols for Grignard addition to cyclobutanone and stability of resulting alcohols.
    • Source: Wiberg, K. B., & Hess, B. A. (1966). Heats of formation of light cycloalkanes and derivatives. Journal of Organic Chemistry, 31(7), 2250–2254.
    • URL:[Link]

  • Gold vs.

    • Topic: Modern methods utilizing gold catalysis to effect controlled rearrangement of 1-alkynylcyclobutanols, contrasting with uncontrolled acid degrad
    • Source: Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180–3211.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(prop-2-yn-1-yl)cyclobutanol

Executive Summary This application note details the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol , a critical tertiary alcohol building block used in the development of spirocyclic heterocycles and peptidomimetics. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol , a critical tertiary alcohol building block used in the development of spirocyclic heterocycles and peptidomimetics. Unlike standard Grignard additions which require anhydrous conditions and often suffer from poor regioselectivity (yielding allenyl byproducts), this guide focuses on Barbier-type protocols.[1]

We present two validated methods:

  • Method A (Standard): A robust Zinc-mediated aqueous Barbier reaction suitable for gram-scale synthesis.

  • Method B (Green): An Indium-mediated reaction in aqueous media, offering superior regiocontrol and functional group tolerance.

Scientific Foundation & Regioselectivity Challenges

The Propargyl-Allene Equilibrium

The primary challenge in propargylating ketones is the metallotropic shift . Upon reaction with a metal (


), propargyl bromide (

) exists in equilibrium between the propargyl-metal (

) and allenyl-metal (

) species.
  • Kinetic Pathway: Attack via the

    
    -carbon of the propargyl halide (acting as the allenyl-metal species) yields the homopropargylic alcohol  (Target, 
    
    
    
    ).
  • Thermodynamic Pathway: Attack via the

    
    -carbon yields the allenyl alcohol  (Byproduct, 
    
    
    
    ).

For cyclobutanone, the Barbier conditions (Zn or In in aqueous media) favor the formation of the homopropargylic alcohol (the target alkyne) due to the specific transition state geometries and the rapid protonation of the alkoxide intermediate in the presence of water/ammonium chloride.

Mechanistic Pathway (DOT Visualization)

ReactionPathway Reagents Cyclobutanone + Propargyl Bromide Intermediate Organometallic Species (Equilibrium) Reagents->Intermediate Oxidative Addition Metal Metal (Zn or In) Metal->Intermediate TS Transition State (Cyclic 6-membered) Intermediate->TS SE2' Attack (Gamma) Byproduct Byproduct: Allenyl Isomer (Allene) Intermediate->Byproduct Alpha Attack (Minor) Target Target Product: 1-(prop-2-yn-1-yl)cyclobutanol (Alkyne) TS->Target Hydrolysis

Figure 1: Reaction pathway illustrating the divergent regioselectivity. The Barbier conditions favor the SE2' attack leading to the target alkyne.

Experimental Protocols

Method A: Zinc-Mediated Aqueous Barbier (Standard Protocol)

Recommended for scale-up (>5g) due to the low cost of Zinc.

Reagents & Materials
  • Cyclobutanone: 1.0 equiv (e.g., 701 mg, 10 mmol)

  • Propargyl Bromide: 1.2 equiv (e.g., 1.08 mL of 80% soln in toluene). Note: Handle with extreme caution.

  • Zinc Dust: 2.0 equiv (e.g., 1.3 g). Must be activated.

  • Ammonium Chloride (sat.[2][3] aq.): 10 mL

  • THF: 10 mL

  • Additives: 1,2-Dibromoethane (catalytic drops for activation).

Protocol Steps
  • Zinc Activation: Place Zn dust in the reaction flask. Add 2 mL THF and 2-3 drops of 1,2-dibromoethane. Gently heat with a heat gun until ebullition occurs, then cool to room temperature (RT).

  • Solvent System: Add the remaining THF and the saturated aqueous

    
     solution to the activated Zn. Vigorous stirring is essential.
    
  • Substrate Addition: Add cyclobutanone (1.0 equiv) to the suspension.

  • Reagent Addition (Exotherm Control): Add propargyl bromide dropwise over 15 minutes. Caution: The reaction is exothermic. Maintain temperature between 20–30°C using a water bath if necessary.

  • Reaction Monitoring: Stir vigorously at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (

    
    ) should disappear, and a more polar alcohol spot (
    
    
    
    ) should appear.
  • Work-up:

    • Filter off excess Zinc through a Celite pad.

    • Extract the filtrate with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Note: The product is volatile.[4][5] Do not apply high vacuum for extended periods.

Method B: Indium-Mediated Green Synthesis

Recommended for high-value synthesis, rapid screening, or when strict regioselectivity is required.

Reagents
  • Cyclobutanone: 1.0 equiv (1 mmol scale)

  • Propargyl Bromide: 1.2 equiv

  • Indium Powder (100 mesh): 1.1 equiv

  • Solvent: Water (pure) or Water/THF (1:1).

Protocol Steps
  • Assembly: In a 10 mL vial, combine cyclobutanone, propargyl bromide, and Indium powder in 3 mL of water.

  • Reaction: Sonicate the mixture (ultrasonic bath) or stir vigorously at RT.

  • Timeline: Indium reactions are rapid. Conversion is typically complete within 30–60 minutes.

  • Work-up: Quench with 1M HCl (1 mL). Extract with Ethyl Acetate. Dry and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Experimental Workflow & Logic

Workflow Start START: Reagent Prep Zn_Act Zinc Activation (THF + 1,2-dibromoethane) Start->Zn_Act Mix Biphasic Setup (Add sat. NH4Cl + Cyclobutanone) Zn_Act->Mix Activated Add_Prop Dropwise Addition Propargyl Bromide (Control Exotherm!) Mix->Add_Prop Monitor Monitor TLC (2-4 Hours) Add_Prop->Monitor Filter Filter Excess Zn (Celite) Monitor->Filter Complete Extract Extraction (Et2O or EtOAc) Filter->Extract Purify Purification (Column Chromatography) Extract->Purify

Figure 2: Step-by-step workflow for the Zinc-mediated synthesis (Method A).

Data Analysis & Comparison

Method Comparison Table
FeatureMethod A: Zinc (Zn)Method B: Indium (In)
Cost Low (Ideal for Scale)High (Ideal for R&D)
Solvent THF / sat.

Water or

/THF
Reaction Time 2–6 Hours0.5–2 Hours
Regioselectivity Good (>90% Homopropargyl)Excellent (>98% Homopropargyl)
Yield (Typical) 75–85%85–95%
Sensitivity Requires Zn activationNo activation needed
Characterization Data (Expected)

To validate the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol , look for these key spectral signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.50 (d, 
      
      
      
      Hz, 2H,
      
      
      ): The propargylic methylene.
    • 
       2.05 (t, 
      
      
      
      Hz, 1H,
      
      
      ): The terminal alkyne proton.
    • 
       2.10–1.50 (m, 6H): Cyclobutane ring protons.
      
  • 
     NMR: 
    
    • Look for the quaternary carbon (C-OH) around

      
       75 ppm.
      
    • Alkyne carbons: Internal (

      
       ~80 ppm) and Terminal (
      
      
      
      ~70 ppm).
  • IR Spectroscopy:

    • Broad absorption at 3300–3400 cm⁻¹ (O-H stretch).

    • Sharp peak at ~3300 cm⁻¹ (Alkyne C-H stretch).

    • Weak band at 2120 cm⁻¹ (C

      
      C stretch).
      
    • Absence of strong allene stretch at 1950 cm⁻¹.

Safety & Handling

  • Propargyl Bromide:

    • Hazards: Lachrymator, highly flammable, shock-sensitive (if dry).

    • Handling: Always use the 80% solution in toluene. Never distill to dryness. Use only in a functioning fume hood.

    • Disposal: Quench excess reagent with dilute NaOH or specific hazardous waste protocols.

  • Cyclobutanone: Volatile liquid.[4][5] Store in a refrigerator.

References

  • Barbier Reaction Overview

    • Li, C. J. (1996).[2] Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications. Tetrahedron, 52(16), 5643-5668.

  • Zinc-Mediated Propargylation

    • Jõgi, A., & Mäeorg, U. (2001).[2] Zn mediated regioselective Barbier reaction of propargylic bromides in THF/aq.[2] NH4Cl solution. Organic Letters, 3(19), 2965-2968.

  • Indium-Mediated Protocols

    • Loh, T. P., et al. (1999). Indium-mediated coupling of propargyl bromide with carbonyl compounds in aqueous media. Tetrahedron Letters, 40(52), 9333-9336.
  • Safety Data (Propargyl Bromide)

    • PubChem Compound Summary for CID 7844, 3-Bromopropyne.

Sources

Application

Application Notes and Protocols for the Grignard Addition of Propargyl Bromide to Cyclobutanone

Abstract This document provides a comprehensive guide for the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol via the Grignard addition of propargyl bromide to cyclobutanone. This protocol is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol via the Grignard addition of propargyl bromide to cyclobutanone. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. The application note details the underlying chemical principles, a step-by-step experimental protocol, and critical considerations for a successful and safe execution of the reaction. Emphasis is placed on the challenges associated with the use of propargyl Grignard reagents, including the potential for rearrangement, and methods to mitigate these side reactions.

Introduction

The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This reaction class provides a powerful and versatile method for the construction of complex molecular architectures from simpler precursors. The synthesis of propargyl alcohols, in particular, is of significant interest as the resulting molecules are valuable intermediates in the synthesis of a wide array of natural products and pharmaceutical agents.[2] The alkyne functionality serves as a versatile handle for further chemical transformations, including click chemistry, hydrogenations, and coupling reactions.

This application note focuses on the nucleophilic addition of a propargyl Grignard reagent to cyclobutanone, a reaction that yields 1-(prop-2-yn-1-yl)cyclobutanol. Cyclobutane-containing molecules are increasingly recognized for their unique conformational properties and potential to impart desirable pharmacokinetic characteristics in drug candidates.[3]

Reaction Mechanism and Regioselectivity

The Grignard reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic addition to the carbonyl carbon.[4][5]

2.1. Formation of the Propargyl Grignard Reagent

Propargyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form the propargylmagnesium bromide reagent.[4] It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4][5]

A significant challenge in the preparation of propargyl Grignard reagents is their propensity to exist in equilibrium with their allenic isomer, allenylmagnesium bromide.[6] This equilibrium can lead to the formation of a mixture of propargylic and allenic addition products.

2.2. Nucleophilic Addition to Cyclobutanone

The highly polarized carbon-magnesium bond of the Grignard reagent renders the propargylic carbon nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of cyclobutanone.[4][5] The reaction proceeds through a six-membered ring transition state. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-(prop-2-yn-1-yl)cyclobutanol.[7]

To favor the formation of the desired propargyl alcohol, the reaction is often carried out at low temperatures.[8] This is because the rearrangement to the allenic Grignard is a thermally-driven process. Some protocols also advocate for the in situ formation of the Grignard reagent in the presence of the ketone, which can trap the desired propargyl Grignard before it has a chance to isomerize.[8]

Grignard Reaction Mechanism cluster_0 Reagent Formation cluster_1 Nucleophilic Addition Propargyl_Bromide Propargyl Bromide (HC≡CCH₂Br) Grignard_Reagent Propargylmagnesium Bromide (HC≡CCH₂MgBr) Propargyl_Bromide->Grignard_Reagent in dry ether Mg Magnesium (Mg) Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Cyclobutanone Cyclobutanone Cyclobutanone->Intermediate Product 1-(prop-2-yn-1-yl)cyclobutanol Intermediate->Product Acidic Workup (e.g., aq. NH₄Cl)

Caption: Mechanism of the Grignard addition of propargyl bromide to cyclobutanone.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/Conc.AmountMoles
Magnesium TurningsMg24.31-1.46 g0.06
IodineI₂253.81-1 crystalcatalytic
Propargyl BromideC₃H₃Br118.9680% in Toluene5.95 mL0.05
CyclobutanoneC₄H₆O70.09-3.51 g0.05
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-150 mL-
Saturated NH₄Cl (aq)NH₄Cl53.49sat.50 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed-

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.3. Safety Precautions

  • Propargyl bromide is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity. Work in a fume hood.

  • Grignard reagents are highly reactive and pyrophoric. Handle under an inert atmosphere.

  • The reaction can be exothermic. Use an ice bath to control the temperature during the addition of reagents.

3.4. Step-by-Step Procedure

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any moisture.

  • Initiation of Grignard Formation: To the flask, add the magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface. Gently heat the flask with a heat gun under a slow stream of inert gas until violet vapors of iodine are observed. Allow the flask to cool to room temperature.

  • Grignard Reagent Preparation: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of propargyl bromide in 50 mL of anhydrous diethyl ether. Add a small portion (approx. 5 mL) of the propargyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining propargyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Addition of Cyclobutanone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the cyclobutanone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclobutanone solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(prop-2-yn-1-yl)cyclobutanol.

Caption: Experimental workflow for the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol.

Product Characterization

The final product, 1-(prop-2-yn-1-yl)cyclobutanol, should be characterized by spectroscopic methods to confirm its structure and purity.

  • ¹H NMR: Expected signals include a singlet for the acetylenic proton, a singlet for the hydroxyl proton (which is exchangeable with D₂O), and multiplets for the cyclobutane and propargylic protons.[9][10]

  • ¹³C NMR: The spectrum should show distinct signals for the quaternary carbinol carbon, the two acetylenic carbons, and the carbons of the cyclobutane ring.[9][11]

  • IR Spectroscopy: Key vibrational bands to look for are a strong, broad O-H stretch for the alcohol, a sharp C≡C-H stretch for the terminal alkyne, and a weak C≡C stretch.[12]

Troubleshooting and Key Considerations

  • Low Yield: This can be due to incomplete formation of the Grignard reagent (often due to moisture) or side reactions. Ensure all reagents and solvents are scrupulously dry. Activating the magnesium is also critical.

  • Formation of Allenic Byproduct: To minimize the formation of the allenic alcohol, maintain a low reaction temperature during the addition of cyclobutanone. The in situ generation method can also be beneficial.[8]

  • Wurtz Coupling: A common side reaction is the coupling of the propargyl Grignard with unreacted propargyl bromide. This can be minimized by slow, controlled addition of the halide to the magnesium.

Conclusion

The Grignard addition of propargyl bromide to cyclobutanone is a reliable method for the synthesis of 1-(prop-2-yn-1-yl)cyclobutanol, a valuable synthetic intermediate. Careful attention to anhydrous conditions, temperature control, and the potential for isomeric impurities are paramount for a successful outcome. This protocol provides a detailed and robust procedure for researchers in the field of organic synthesis.

References

  • Acharya, H. P., Miyoshi, K., & Kobayashi, Y. (2007). Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters, 9(19), 3535–3538. [Link]

  • Fernández-Ibáñez, M. Á., Maciá, B., & Feringa, B. L. (2009). Diastereoselective Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Organic Letters, 11(21), 4866–4869. [Link]

  • Chemistry Stack Exchange. (2017, January 5). Why do Grignard reagents add to propargyl alcohols?[Link]

  • Clark, J. (2015). Reactions of aldehydes and ketones with Grignard reagents. Chemguide. [Link]

  • Ashenhurst, J. (2023, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Reddit. (2016, August 4). Making Propargyl Grignard reagent. r/chemistry. [Link]

  • Ashenhurst, J. (2023, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Singh, R., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100873. [Link]

  • Berger, S. (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 1374-1383. [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Organic Chemistry - The Fuse. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • University of California, Irvine. (n.d.). Grignard addition to propargylic/allylic alcohols. [Link]

  • University of South Florida. (2024, October 24). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Scholar Commons. [Link]

Sources

Method

Rautenstrauch rearrangement of 1-(prop-2-yn-1-yl)cyclobutanol esters

Application Note: Precision Synthesis of Fused Cyclopentenones via Rautenstrauch Rearrangement Executive Summary This Application Note details the protocol for the Rautenstrauch rearrangement of 1-alkynylcyclobutanol est...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Fused Cyclopentenones via Rautenstrauch Rearrangement

Executive Summary

This Application Note details the protocol for the Rautenstrauch rearrangement of 1-alkynylcyclobutanol esters to access highly substituted bicyclo[3.2.0]hept-6-en-2-ones and related alkylidenecyclopentanones. This transformation is a cornerstone in the synthesis of complex terpene scaffolds and bioactive cores, leveraging the unique reactivity of Gold(I) catalysis to effect a 1,2-acyloxy migration followed by a ring-expansive cyclization.

Critical Nomenclature Note: While the request references "1-(prop-2-yn-1-yl)cyclobutanol" (a homopropargylic alcohol), the Rautenstrauch rearrangement strictly operates on propargylic esters (e.g., 1-ethynylcyclobutanol esters). Homopropargylic esters typically undergo 1,3-acyloxy migration or direct cycloisomerization to dihydropyrans. This guide focuses on the propargylic substrate class to ensure successful execution of the Rautenstrauch mechanism.

Mechanistic Insight & Catalyst Selection

The reaction proceeds via a Au(I)-catalyzed activation of the alkyne, triggering a 1,2-acyloxy shift (or [3,3]-sigmatropic rearrangement) to generate a reactive gold-carbenoid/allene intermediate. In the context of cyclobutanol derivatives, this intermediate undergoes a unique ring expansion or Nazarov-type electrocyclization.

Mechanism Visualization

RautenstrauchMechanism Substrate 1-Alkynylcyclobutanol Ester Au_Coord Au(I) π-Complex Substrate->Au_Coord + [Au]+ Acyl_Shift 1,2-Acyloxy Migration Au_Coord->Acyl_Shift Activation Carbenoid Gold Carbenoid/ Allene Intermediate Acyl_Shift->Carbenoid Rearrangement Cyclization Nazarov-type Cyclization Carbenoid->Cyclization Ring Interaction Product Bicyclo[3.2.0]heptenone (or Ring Expanded) Cyclization->Product - [Au]+

Figure 1: Mechanistic pathway of the Gold(I)-catalyzed Rautenstrauch rearrangement.[1] The critical step is the 1,2-acyloxy migration generating the reactive carbenoid species.

Catalyst Systems

The choice of catalyst dictates the reaction efficiency and suppression of side products (e.g., Meyer-Schuster enones).

Catalyst SystemLigand TypeSolventTempApplication Notes
Ph₃PAuCl / AgSbF₆ PhosphineDCMRTStandard Protocol. Robust for simple substrates. Good balance of Lewis acidity.
(ArO)₃PAuCl / AgSbF₆ PhosphiteDCM0°CIncreased Lewis acidity. Use for sterically hindered esters (e.g., pivalates).
IPrAuCl / AgSbF₆ NHCTolueneRTHigh stability. Best for substrates requiring longer reaction times or elevated temperatures.
Ph₃PAuNTf₂ PhosphineDCMRTGagosz Catalyst. Highly active, air-stable, no silver salt required (avoids Ag-related side reactions).

Substrate Synthesis Protocol

To perform the Rautenstrauch rearrangement, one must first synthesize the 1-alkynylcyclobutanol ester . The ester group (Acetate vs. Pivalate) significantly influences the migration efficiency; pivalates are recommended for higher chirality transfer and stability.

Step-by-Step Synthesis
  • Nucleophilic Addition:

    • Reagents: Cyclobutanone (1.0 equiv), Ethynylmagnesium bromide (1.2 equiv).

    • Conditions: THF, -78°C to RT, 2h.

    • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

    • Outcome: 1-Ethynylcyclobutanol.

  • Esterification (Critical Step):

    • Reagents: 1-Ethynylcyclobutanol (1.0 equiv), Pivaloyl chloride (1.2 equiv), Pyridine (2.0 equiv), DMAP (10 mol%).

    • Conditions: DCM, 0°C to RT, 4h.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • QC Check: ¹H NMR must show clear propargylic proton (~2.5-2.6 ppm) and absence of free alcohol.

Rautenstrauch Rearrangement Protocol

Safety Note: Gold catalysts are expensive but used in low loading. Silver salts (AgSbF₆) are light-sensitive and corrosive. Perform all reactions in a fume hood.

Experimental Workflow

Workflow Step1 Preparation Step2 Catalyst Activation (In Situ) Step1->Step2 Dry DCM, Argon Step3 Reaction Run Step2->Step3 Add Substrate Step4 Quench & Isolation Step3->Step4 TLC Monitoring (1-4 hours)

Figure 2: Operational workflow for the batch rearrangement process.

Detailed Procedure
  • Catalyst Preparation (In Situ):

    • In a flame-dried vial equipped with a magnetic stir bar, weigh Ph₃PAuCl (2 mol%) and AgSbF₆ (2 mol%).

    • Add anhydrous DCM (0.1 M concentration relative to substrate).

    • Stir for 5-10 minutes in the dark (wrap vial in foil). A white precipitate (AgCl) will form, indicating active cationic gold generation.

  • Reaction Initiation:

    • Dissolve the 1-alkynylcyclobutanol pivalate in a minimal amount of anhydrous DCM.

    • Add the substrate solution dropwise to the catalyst mixture at Room Temperature (23°C).

    • Note: If the reaction is extremely fast (exothermic), cool to 0°C before addition.

  • Monitoring:

    • Monitor by TLC. The starting material (propargylic ester) is usually less polar than the product (cyclopentenone).

    • Reaction typically completes within 1–4 hours.

  • Workup:

    • Filter the mixture through a short pad of silica or Celite to remove the gold catalyst and silver salts.

    • Elute with DCM or Et₂O.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (typically 10:1 to 4:1).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (chloride poisoning or moisture).Ensure anhydrous DCM. Increase catalyst loading to 5 mol%. Switch to Gagosz catalyst (Ph₃PAuNTf₂).
Hydrolysis (Enone formation) "Meyer-Schuster" pathway dominating due to water.Add 4Å molecular sieves. Ensure rigorous drying of the substrate.
Complex Mixture Polymerization of the sensitive cyclopentenone.Run reaction at lower concentration (0.05 M). Perform reaction at 0°C or -20°C.
No Reaction Steric bulk of the ester (e.g., Adamantoyl).Switch to a more Lewis acidic ligand: (p-CF₃C₆H₄)₃PAuCl .

References

  • Shi, X.; Gorin, D. J.; Toste, F. D. "Synthesis of 2-cyclopentenones by gold(I)-catalyzed Rautenstrauch rearrangement."[2] Journal of the American Chemical Society, 2005 , 127(16), 5802–5803.[2] Link

  • Gagosz, F. "Gold(I)-catalyzed isomerization of 1,n-enyne acetates." Organic Letters, 2005 , 7(19), 4129–4132. Link

  • Fehr, C.; Galindo, J. "Rautenstrauch Rearrangement of 1-Ethynyl-2-propenyl Acetates." Angewandte Chemie International Edition, 2006 , 45(18), 2901–2904. Link

  • Marion, N.; Nolan, S. P. "Well-Defined N-Heterocyclic Carbenes–Gold(I) Complexes as Catalysts for Alkyne Activation." Angewandte Chemie International Edition, 2007 , 46(16), 2750–2772. Link

Sources

Application

Application Notes &amp; Protocols: Gold-Catalyzed Synthesis of Spirocyclic Ethers from Propargyl Cyclobutanols

Abstract Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties such as potency, selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2][3] The rigid nature of the spirocyclic core allows for precise, multi-directional projection of functional groups into a binding site, a distinct advantage over traditional flat aromatic systems.[1] This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of spirocyclic ethers via the gold(I)-catalyzed intramolecular cyclization of propargyl cyclobutanols. This transformation leverages the unique π-acidic nature of gold catalysts to activate the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group, affording direct access to valuable spiro[3.4]octane ether systems. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and discuss key parameters for optimization and troubleshooting.

Mechanistic Rationale & Reaction Overview

The conversion of propargyl cyclobutanols into spirocyclic ethers is a powerful cycloisomerization reaction. Homogeneous gold catalysts are exceptionally effective for this transformation due to their strong affinity for carbon-carbon multiple bonds (alkynes and allenes), activating them toward a variety of transformations under mild conditions.[4][5]

The proposed catalytic cycle, grounded in established principles of gold catalysis, is initiated by the coordination of the cationic gold(I) species to the alkyne of the propargyl cyclobutanol substrate (1) .[6] This coordination enhances the electrophilicity of the alkyne, facilitating an intramolecular 5-exo-dig cyclization via nucleophilic attack from the cyclobutanol oxygen atom. This step forms a key vinyl-gold oxonium intermediate (3) . Subsequent protonolysis of the carbon-gold bond releases the spirocyclic ether product (4) and regenerates the active gold(I) catalyst, thus closing the catalytic loop. This pathway provides a direct and atom-economical route to constructing the spirocyclic framework.

Catalytic_Cycle cluster_cycle Gold(I) Catalytic Cycle cluster_legend Legend Start Propargyl Cyclobutanol (1) PiComplex Gold-Alkyne π-Complex (2) Start->PiComplex + [Au(L)]+ AuCat [Au(L)]+ Catalyst Cyclization 5-exo-dig Cyclization PiComplex->Cyclization Intermediate Vinyl-Gold Oxonium Intermediate (3) Cyclization->Intermediate Protonolysis Protonolysis Intermediate->Protonolysis + H+ Protonolysis->AuCat - [Au(L)]+ Product Spirocyclic Ether (4) Protonolysis->Product Reactant Reactant/Product Catalyst Catalyst Intermediate_Node Intermediate

Caption: Proposed catalytic cycle for gold(I)-catalyzed synthesis of spirocyclic ethers.

Experimental Protocols

This section details the necessary procedures, from the preparation of the starting material to the final catalytic cyclization.

Part A: Synthesis of 1-(Prop-2-yn-1-yl)cyclobutanol (Starting Material)

Causality: The synthesis of the propargyl cyclobutanol precursor is critical. An organometallic addition to cyclobutanone is the most direct method. We utilize propargyl bromide and indium metal in a Barbier-type reaction, which is known for its operational simplicity and tolerance to moisture, making it a robust choice for generating the required starting material.[7]

Workflow Diagram:

Workflow_Part_A Start Setup Reaction Flask (Cyclobutanone, Indium, THF/H2O) Addition Slowly Add Propargyl Bromide Start->Addition Reaction Stir at Room Temp (Monitor by TLC) Addition->Reaction Quench Quench with Sat. aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate (x3) Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Purification Concentrate & Purify (Column Chromatography) Drying->Purification Final Characterize Product (NMR, HRMS) Purification->Final

Caption: Workflow for the synthesis of the propargyl cyclobutanol precursor.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 equiv.), indium powder (1.5 equiv.), and a solvent mixture of THF and saturated aqueous NH₄Cl (4:1 v/v, 0.2 M).

  • Reagent Addition: Add propargyl bromide (80 wt.% in toluene, 1.2 equiv.) dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the consumption of cyclobutanone by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent.

  • Workup: Upon completion, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexanes) to yield 1-(prop-2-yn-1-yl)cyclobutanol as a clear oil.

Part B: Gold-Catalyzed Cyclization to 6-Methylene-5-oxaspiro[3.4]octane

Causality: The choice of catalyst and conditions is paramount for a successful cyclization. A cationic gold(I) complex is required, typically generated in situ from a stable gold(I) chloride precatalyst and a silver salt co-catalyst that acts as a halide scavenger.[4] We use (Johnphos)AuCl, a bulky, electron-rich phosphine ligand that promotes high catalytic activity, paired with AgSbF₆, which has a non-coordinating counter-anion (SbF₆⁻) to ensure a highly electrophilic ("naked") gold cation.[4][8] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the substrate and the catalyst system. The reaction is run at room temperature to minimize potential side reactions, such as Meyer-Schuster rearrangement.[5]

Step-by-Step Protocol:

  • Catalyst Preparation: In a dry vial, dissolve (Johnphos)AuCl (0.02 equiv.) and AgSbF₆ (0.02 equiv.) in 2 mL of anhydrous DCM. Stir in the absence of light for 10 minutes. A fine white precipitate of AgCl will form.

  • Reaction Setup: To a separate flame-dried round-bottom flask under a nitrogen atmosphere, add the 1-(prop-2-yn-1-yl)cyclobutanol substrate (1.0 equiv.) and dissolve it in anhydrous DCM (0.1 M).

  • Initiation: Using a syringe, carefully transfer the supernatant of the prepared catalyst solution to the stirring substrate solution.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the spirocyclic ether.

  • Workup: Upon completion, quench the reaction by passing the entire mixture through a short plug of silica gel, eluting with 100% ethyl acetate to remove the gold catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash column chromatography (5% ethyl acetate in hexanes) if necessary.

  • Characterization: Confirm the structure of the product, 6-methylene-5-oxaspiro[3.4]octane, via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Key diagnostic signals in the ¹H NMR include the appearance of two singlets for the exocyclic methylene protons.

Data Summary & Optimization Parameters

Successful synthesis relies on careful control of reaction parameters. The following table summarizes key variables and their expected impact, providing a starting point for optimization.

ParameterVariationExpected Outcome & Rationale
Gold Catalyst Ligand (Ph₃P)AuCl, (IPr)AuClLigand choice modulates the electron density and steric bulk at the gold center. Electron-rich, bulky ligands like Johnphos or IPr often lead to faster reaction rates and prevent catalyst decomposition.[4]
Silver Salt Activator AgOTf, AgBF₄The counter-anion influences the Lewis acidity of the gold cation. SbF₆⁻ is highly non-coordinating, leading to a very active catalyst. More coordinating anions like OTf⁻ may result in slower reactions.
Solvent Toluene, Dichloroethane (DCE)Non-polar, aprotic solvents are generally preferred. Chlorinated solvents like DCM and DCE are excellent choices. Toluene can also be effective.
Temperature 0 °C to 40 °CMost gold-catalyzed cyclizations of this type are rapid at room temperature. Lowering the temperature may increase selectivity if side products are observed. Increasing it may accelerate slow reactions.
Substrate Concentration 0.05 M to 0.5 MThe reaction is intramolecular, so it should be relatively insensitive to concentration. However, running at high dilution (e.g., 0.05 M) can help suppress potential intermolecular side reactions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion Inactive catalyst; Insufficiently pure starting material.Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere. Use freshly opened, high-purity anhydrous solvents. Prepare a fresh batch of the catalyst solution.
Low Yield Substrate decomposition; Formation of side products (e.g., enone via Meyer-Schuster rearrangement).Run the reaction at a lower temperature (e.g., 0 °C). Screen different phosphine ligands on the gold catalyst; more sterically demanding ligands can sometimes suppress undesired pathways.
Incomplete Reaction Catalyst decomposition.Add the catalyst in two portions. Ensure the silver salt is stored in the dark and is not degraded.
Difficulty in Purification Product is volatile.Use caution during concentration under reduced pressure. Avoid heating the rotovap bath. Purify quickly on a short silica column.

Conclusion

The gold(I)-catalyzed cyclization of propargyl cyclobutanols represents a highly efficient and direct strategy for the synthesis of spirocyclic ethers. This method is characterized by its mild reaction conditions, high atom economy, and operational simplicity. The resulting spiro[3.4]octane ether scaffolds are valuable building blocks for medicinal chemistry programs aiming to explore novel three-dimensional chemical space.[9][10] By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can effectively apply this methodology to accelerate the discovery of new therapeutic agents.

References

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • An Efficient Synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one Derivates Through 3‐diazochroman‐4‐one and Alkene. SciSpace.
  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry.
  • A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers. Benchchem.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Available at: [Link]

  • Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Wiley Online Library. Available at: [Link]

  • Gold(I)-catalyzed ring expansion of cyclopropanols and cyclobutanols. PubMed. Available at: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Available at: [Link]

  • Synthetic applications of gold-catalyzed ring expansions. Beilstein Journals. Available at: [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds. MDPI. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available at: [Link]

  • Mechanistic Studies on Au(I)-Catalyzed[11][11]-Sigmatropic Rearrangements using Cyclopropane Probes. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]

  • Synthesis of Heterocyclic Systems by Transition‐Metal‐Catalyzed Cyclization‐Migration Reactions – A Diversity‐Oriented Strategy for the Construction of Spirocyclic 3(2H)‐Furanones and 3‐Pyrrolones. ResearchGate. Available at: [Link]

  • Mechanistic studies of rearrangements during the ring expansions of cyclopropanated carbohydrates. ResearchGate. Available at: [Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PMC. Available at: [Link]

  • Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. ACS Publications. Available at: [Link]

  • Studies toward Providencin: The Furanyl-Cyclobutanol Segment. ACS Publications. Available at: [Link]

  • Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gold-Catalyzed Cyclobutanol Ring Expansion

Topic: Optimization of Catalyst Loading & Troubleshooting Ticket ID: AU-EXP-404 Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Goldilocks" Protocol Objective: Maximize Turno...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading & Troubleshooting Ticket ID: AU-EXP-404 Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Goldilocks" Protocol

Objective: Maximize Turnover Number (TON) while maintaining regioselectivity in the ring expansion of 1-alkynylcyclobutanols to alkylidenecyclopentanones.

Gold catalysis is often perceived as "expensive," but this is frequently due to unoptimized overloading. The standard 5 mol% loading is a starting point, not a rule. In cyclobutanol ring expansions, the active species is a "soft" Lewis acid that triggers a semipinacol-type rearrangement. The efficiency of this process relies heavily on the counterion effect and ligand electronics .

Standard Optimization Workflow

Do not blindly reduce catalyst amount. Follow this titration method to find the Minimum Effective Loading (MEL).

StepParameterActionRationale
1 Ligand Selection Start with

or JohnPhosAuCl .
Electron-deficient phosphines increase the Lewis acidity of the Au(I) center, accelerating the initial

-activation of the alkyne.
2 Chloride Scavenging Use AgNTf

or AgSbF

(1:1 ratio with Au).
Non-coordinating counterions are critical.

is often too coordinating, slowing down the reaction at low loadings.
3 Concentration Run at 0.1 M to 0.5 M .Higher concentrations favor the bimolecular steps (if any) and maximize catalyst life before decomposition.
4 The Titration Run parallel reactions at 5%, 1%, and 0.1% mol.If 0.1% completes within 24h, the reaction is extremely fast; further reduction to ppm levels is possible.

Mechanistic Insight & Visualization

To troubleshoot, you must visualize the invisible. The reaction is not a simple "activation."[1][2][3][4][5][6][7] It is a race between the desired 1,2-alkyl migration (ring expansion) and competing pathways like fragmentation or catalyst decomposition (formation of inactive Au(0) "gold mirror").

Diagram 1: The Mechanistic Pathway

This diagram illustrates the critical "Point of Failure" where catalyst loading often becomes the bottleneck.

GoldMechanism Substrate 1-Alkynyl Cyclobutanol Coordination π-Complex (Au-Alkyne) Substrate->Coordination + Catalyst Au_Active [L-Au]+ X- Au_Active->Coordination Transition Transition State (1,2-Alkyl Shift) Coordination->Transition Rate Determining Step Intermediate Vinyl-Au Species Transition->Intermediate Ring Expansion Product Alkylidene Cyclopentanone Intermediate->Product Protodeauration (- [L-Au]+) Dead Au(0) (Colloidal Gold) Intermediate->Dead Decomposition (Low Turnover) Product->Au_Active Catalyst Regeneration

Figure 1: The catalytic cycle. Note that the Protodeauration step regenerates the active catalyst. If this step is slow (due to lack of proton source or steric bulk), the catalyst rests as the Vinyl-Au species, vulnerable to reduction/decomposition.

Troubleshooting Center (FAQs)

Issue 1: "My reaction stalls at 60% conversion, even with 5 mol% gold."

Diagnosis: Catalyst Death (Poisoning or Reduction). Root Cause: Gold(I) is thermodynamically unstable toward disproportionation (


). If the reaction slows down, the "resting state" of the catalyst might be decomposing.
Solution: 
  • Check the Silver: Are you filtering off the AgCl precipitate? If not, light exposure can degrade silver salts, releasing radicals or reducing agents. Protocol: Wrap reaction vials in foil.

  • Add a Proton Shuttle: If the final step (protodeauration) is the bottleneck, adding a trace of mild acid (e.g., 5 mol%

    
     or even wet solvent) can accelerate catalyst turnover, freeing the gold back into the cycle before it dies.
    
  • Solvent Switch: Switch from DCM to Nitromethane (

    
    )  or DCE . Nitromethane stabilizes cationic gold intermediates, significantly extending catalyst lifetime.
    
Issue 2: "I see the 'Gold Mirror' on the flask walls."

Diagnosis: Reduction to Colloidal Gold (Au⁰). Root Cause: The catalyst has fallen out of the catalytic cycle. This is common when using electron-rich phosphines (like


) or when the substrate concentration is too low.
Solution: 
  • Switch Ligand: Move to an electron-deficient phosphine like

    
     . These ligands pull electron density away from gold, making it more electrophilic and less prone to oxidation/reduction issues.
    
  • Increase Concentration: Run the reaction at 0.5 M . High substrate concentration ensures the gold always finds an alkyne to coordinate to, rather than interacting with itself.

Issue 3: "How do I lower loading below 1 mol%?"

Diagnosis: Optimization Plateau. Strategy: You need to increase the Turnover Frequency (TOF). Protocol:

  • Use a "Designer" Counterion: Switch from

    
     to 
    
    
    
    or
    
    
    . The larger, non-coordinating anions allow the cationic gold to be "naked" and hyper-reactive.
  • Temperature Bump: Gold catalysis is often run at Room Temp (RT). Increasing to 40-50°C can increase TOF exponentially, allowing you to drop loading to 0.05 mol% (500 ppm) .

    • Warning: Monitor for side-product formation (elimination) at higher temps.

Diagnostic Workflow

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Start Troubleshooting Conversion Is Conversion < 100%? Start->Conversion Color Is solution purple/black (Gold Mirror)? Conversion->Color Yes (Stalled) Selectivity Is Yield Low but Conversion High? Conversion->Selectivity No (It works) Action1 Increase Conc. to 0.5M Switch to Nitromethane Color->Action1 Yes (Cat. Death) Action2 Add 5% HNTf2 or Change Ligand to (ArF)3P Color->Action2 No (Kinetic Trap) Action3 Lower Temp (-20°C) Check Ligand Sterics Selectivity->Action3 Yes (Side Rxns) Success Optimization Complete Selectivity->Success No

Figure 2: Decision matrix for optimizing reaction conditions.

Experimental Protocol: The Standard Reference

Based on Toste et al. (2005) and subsequent optimizations.

Preparation of [Au(I)] Catalyst Stock Solution:

  • In a glovebox, mix

    
     (or optimized ligand variant) and 
    
    
    
    in a 1:1 molar ratio in
    
    
    or
    
    
    .
  • Stir for 10 mins in the dark.

  • Filter through a syringe filter (PTFE, 0.2 µm) to remove AgCl precipitate.

  • Use the filtrate immediately as the active cationic gold source.

Ring Expansion Procedure:

  • Dissolve 1-alkynylcyclobutanol (1.0 equiv) in DCM (0.2 M).

  • Add the active Gold Catalyst solution (start at 1 mol% ).

  • Monitor by TLC/NMR.

  • Upon completion, filter through a short plug of silica to remove gold residues.

  • Evaporate solvent to yield the alkylidenecyclopentanone.

References

  • Markham, J. P., Staben, S. T., & Toste, F. D. (2005).[2][8] Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols.[7][8][9] Journal of the American Chemical Society, 127(27), 9708–9709.[8] [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446, 395–403. [Link]

  • López-Carrillo, V., & Echavarren, A. M. (2010). Gold-Catalyzed Cycloisomerization of 1,5-Enynes via Ring Expansion. Journal of the American Chemical Society, 132(27), 9292–9294. [Link]

  • Wang, W., Hammond, G. B., & Xu, B. (2012). Ligand Effects in Homogeneous Gold Catalysis. Journal of the American Chemical Society, 134(13), 5697–5705. [Link]

Sources

Optimization

Minimizing dehydration side products in tertiary cyclobutanol synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with strained four-membered ring syst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with strained four-membered ring systems. Specifically, we will address a persistent challenge in the synthesis of tertiary cyclobutanols: the minimization of dehydration byproducts. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic reasoning behind our recommendations.

Part 1: Frequently Asked Questions - Understanding Unwanted Dehydration

This section addresses the fundamental principles governing the formation of dehydration side products.

Q1: Why is dehydration such a prevalent side reaction during the synthesis and workup of tertiary cyclobutanols?

A1: The issue lies in the inherent stability of the carbocation intermediate formed from a tertiary alcohol in an acidic environment. The reaction proceeds via an E1 (Elimination, unimolecular) mechanism.[1][2]

  • Protonation: In the presence of an acid (even mild protic sources from workup), the hydroxyl group of the tertiary cyclobutanol is protonated, forming an alkyloxonium ion. This transforms the poor leaving group (-OH) into an excellent leaving group (-OH2+).[3][4]

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, generating a relatively stable tertiary carbocation on the cyclobutane ring. This is typically the slow, rate-determining step of the dehydration process.[5]

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond and yielding the undesired alkene byproduct.[1]

Tertiary alcohols are particularly susceptible because they form the most stable carbocations, and the energy required for their dehydration is significantly lower than for secondary or primary alcohols.[1][5]

E1_Dehydration sub Tertiary Cyclobutanol inv1 sub->inv1 h_plus + H⁺ h_plus->inv1 protonated Protonated Alcohol (Alkyloxonium Ion) carbocation Tertiary Carbocation (+H₂O) protonated->carbocation 2. Loss of H₂O (Rate-Limiting) inv2 carbocation->inv2 3. Deprotonation     (by H₂O) alkene Alkene Byproduct (+H₃O⁺) inv1->protonated 1. Protonation inv2->alkene inv3

Caption: E1 Dehydration Mechanism for Tertiary Cyclobutanols.

Q2: Does the cyclobutane ring itself influence the propensity for dehydration or other side reactions?

A2: Yes, significantly. The high ring strain of the cyclobutane ring makes it susceptible to rearrangements, especially under conditions that form a carbocation. Upon formation of the tertiary carbocation, the system may undergo a ring-expansion rearrangement to form a more stable cyclopentyl cation, relieving ring strain.[6][7] This can lead to a mixture of cyclopentene-based byproducts in addition to the expected methylenecyclobutane.

Part 2: Troubleshooting Guide

This guide is structured to directly address issues observed during your experiment.

Primary Issue: My reaction yields a significant amount of alkene byproduct, confirmed by GC-MS and ¹H NMR (vinylic protons). What are the likely causes and solutions?

This is a classic problem when using highly nucleophilic organometallic reagents like Grignard or organolithium reagents to synthesize tertiary alcohols from cyclobutanone.[8][9]

Causality: While the nucleophilic addition of an organometallic reagent is fast, the E1 dehydration pathway has a higher activation energy. At elevated temperatures, a larger fraction of molecules can overcome this barrier, leading to elimination. This is particularly true during an acidic workup, where even temperatures of 25-80°C can be sufficient to cause dehydration of a tertiary alcohol.[1][3]

Solutions:

  • Maintain Cryogenic Temperatures: Perform the addition of the organometallic reagent at -78 °C (dry ice/acetone bath). Do not allow the reaction to warm significantly before quenching. Studies have shown that lowering the temperature from 0°C to -70°C can dramatically increase the yield of the desired alcohol and suppress side reactions.[10][11]

  • Quench at Low Temperature: Quench the reaction at the low temperature (-78 °C to -40 °C) before allowing the mixture to warm to room temperature. This minimizes the time the newly formed magnesium or lithium alkoxide is exposed to potentially acidic species at higher temperatures.

Causality: The use of strong mineral acids (e.g., HCl, H₂SO₄) during the aqueous workup creates a highly acidic environment that strongly promotes the E1 dehydration mechanism described in Q1.

Solutions:

  • Use a Buffered Quench: The standard and most effective method is to quench the reaction with a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[10] NH₄Cl is the salt of a weak acid and a weak base, creating a solution that is sufficiently acidic to protonate the alkoxide to the desired alcohol but not acidic enough to promote significant dehydration.

  • Careful pH Adjustment: If you must adjust the pH, do so cautiously with dilute acid at 0 °C and immediately proceed to extraction to minimize the alcohol's contact time with the acidic aqueous phase.

Causality: Highly reactive organometallic reagents like organolithiums and Grignards are also very strong bases.[12][13] If the cyclobutanone starting material is sterically hindered or has acidic alpha-protons, enolization can compete with nucleophilic addition. While less common for cyclobutanone itself, this can be a factor with substituted derivatives. More importantly, some reagents are simply less prone to inducing side reactions.

Solutions:

  • Consider Organolithium vs. Grignard: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[14][15] If enolization is a suspected side reaction, switching from an alkyllithium to the corresponding Grignard reagent may be beneficial.

  • Employ Milder, Chemoselective Reagents: For sensitive substrates, consider alternative organometallic reagents that are known for their high chemoselectivity and tolerance of functional groups. The Nozaki-Hiyama-Kishi (NHK) reaction , which uses organochromium reagents, is an excellent choice as it proceeds under neutral, mild conditions.[16][17]

Troubleshooting_Workflow start High Alkene Impurity Detected q_temp Is reaction/quench performed at ≤ -40°C? start->q_temp s_temp SOLUTION: Maintain cryogenic conditions (-78°C). Quench before warming. q_temp->s_temp No q_workup Is workup performed with strong acid (HCl, H₂SO₄)? q_temp->q_workup Yes s_temp->q_workup s_workup SOLUTION: Use saturated aq. NH₄Cl for a buffered quench. q_workup->s_workup Yes q_reagent Are you using a highly reactive organometallic (e.g., R-Li)? q_workup->q_reagent No s_workup->q_reagent s_reagent SOLUTION: Consider a milder reagent (e.g., Grignard) or a highly chemoselective one (e.g., NHK). q_reagent->s_reagent Yes end Problem Resolved q_reagent->end No s_reagent->end

Caption: Troubleshooting workflow for minimizing dehydration byproducts.

Part 3: Recommended Protocols

The following protocols are designed to produce tertiary cyclobutanols with minimal dehydration.

Protocol 1: Optimized Low-Temperature Grignard Addition

This protocol optimizes temperature and workup conditions to favor the desired alcohol product.

Objective: Synthesize 1-methylcyclobutanol from cyclobutanone and methylmagnesium bromide.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Preparation: In the flask, place a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add methylmagnesium bromide (MeMgBr, 1.1 eq, 3.0 M in Et₂O) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.

  • Reaction: Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Quenching (Critical Step): While still at -78 °C, slowly add pre-chilled (0 °C) saturated aqueous ammonium chloride solution (NH₄Cl) dropwise to quench the reaction. A white precipitate of magnesium salts will form.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Add additional Et₂O and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with Et₂O.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methylcyclobutanol.

  • Purification: Purify via silica gel chromatography or distillation as required.

Parameter Standard Condition Optimized Condition Rationale
Temperature 0 °C to RT-78 °CMinimizes the rate of elimination side reactions.[10][11]
Workup Reagent 1 M HClSaturated aq. NH₄ClProvides a buffered, mildly acidic quench to prevent E1 dehydration.[10]
Reagent Equivalents >1.5 eq1.1 - 1.2 eqUsing a large excess can increase side reactions and complicates purification.
Protocol 2: The Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is ideal for substrates with sensitive functional groups or when dehydration is particularly problematic.[18]

Objective: Synthesize 1-vinylcyclobutanol from cyclobutanone and vinyl bromide.

Methodology:

  • Apparatus Setup: In a glovebox or under a strict inert atmosphere, add anhydrous chromium(II) chloride (CrCl₂, 2.2 eq) and a catalytic amount of nickel(II) chloride (NiCl₂, 0.01 eq) to a flame-dried Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask. Stir to form a suspension.

  • Substrate Addition: Add cyclobutanone (1.0 eq) followed by vinyl bromide (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC or GC-MS. The mixture will typically change color.

  • Workup: Quench the reaction by pouring it into water. Extract the aqueous mixture three times with Et₂O or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography. The high chemoselectivity of the NHK reaction often results in a cleaner crude product compared to Grignard reactions.[16][17][19]

References
  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]

  • A Study of Reactions of Grignard Reagents at Low Temperatures. (1947). Journal of the American Chemical Society. [Link]

  • What is the mechanism for the dehydration of tertiary alcohols? (2017). Quora. [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2019). ACS Omega. [Link]

  • Dehydrogenation (Dehydration) of Alcohols. BYJU'S. [Link]

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. (2019). Chemistry Steps. [Link]

  • Identify the major product (A) formed when the given cyclobutanol derivative is treated with acid and heat. (2025). Filo. [Link]

  • Chemistry Dehydration Of Alcohols. SATHEE. [Link]

  • The Paternò-Büchi reaction -a comprehensive review. (2012). Chemical Society Reviews. [Link]

  • General overview of Paterno‐ Büchi reaction. (2022). ResearchGate. [Link]

  • Paternò–Büchi reaction. Wikipedia. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Cyclobutanone synthesis. Organic Chemistry Portal. [Link]

  • The Nozaki-Hiyama-Kishi Reaction. (2002). Illinois Chemistry. [Link]

  • Synthesis of cyclobutanols 26 and 28. ResearchGate. [Link]

  • Nozaki–Hiyama–Kishi reaction. Wikipedia. [Link]

  • Organolithium Reagents in Organic Synthesis. Scribd. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. (2023). Auburn University Electronic Theses and Dissertations. [Link]

  • Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Optically Active Cyclobutanone Chemistry: Synthesis of (−)-Cyclobut-A and (±)-3'-Epi-Cyclobut-A. (1998). The Journal of Organic Chemistry. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules. [Link]

  • Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]

  • Nozaki-Hiyama-Kishi (NHK) Coupling Reaction. (2014). Chem-Station. [Link]

  • Nozaki-Hiyama-Kishi Reaction. SynArchive. [Link]

  • Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]

  • Given the reaction: OH / [ ]-C(CH3)2 --H2SO4, Δ--> product. (2026). Filo. [Link]

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. Moodle. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (2015). DSpace@MIT. [Link]

  • Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements. (2020). YouTube. [Link]

  • organolithium reagents 1. Harvard University. [Link]

  • The Grignard Reaction Mechanism. (2025). Chemistry Steps. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Solvent effects on Grignard addition to cyclobutanone

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Guide: Solvent Effects on Grignard Addition to Cyclobutanone Executive Summary This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Guide: Solvent Effects on Grignard Addition to Cyclobutanone

Executive Summary

This guide addresses the specific challenges of performing Grignard additions to cyclobutanone. While cyclobutanone is highly electrophilic due to ring strain (~26 kcal/mol), its reactivity is often compromised by competitive enolization and ring-opening pathways. This document details how solvent choice (THF vs. Et₂O) and Lewis acid additives (CeCl₃, LaCl₃) critically influence the reaction outcome, providing protocols to maximize 1,2-addition yields.

Part 1: Critical Analysis of Solvent Effects

The choice between Diethyl Ether (Et₂O) and Tetrahydrofuran (THF) is not merely about solubility; it fundamentally alters the structure and reactivity of the Grignard reagent via the Schlenk equilibrium.

The Schlenk Equilibrium & Coordination


  • Diethyl Ether (Et₂O): A weaker Lewis base. In Et₂O, Grignard reagents often exist as dimers or higher-order aggregates. This aggregation can reduce the basicity relative to nucleophilicity, sometimes favoring addition over enolization for simple substrates. However, solubility is lower.

  • Tetrahydrofuran (THF): A stronger Lewis base. THF coordinates tightly to Magnesium, breaking aggregates into monomeric species (

    
    ).
    
    • Pro: Increases the nucleophilicity of the alkyl group.

    • Con: Increases the basicity, potentially promoting enolization (removal of

      
      -protons) over addition.
      
    • Con: Higher boiling point (66°C vs 35°C) allows for higher reaction temperatures, which can overcome activation barriers but may also accelerate side reactions like ring opening.

Cyclobutanone Specifics

Cyclobutanone is unique due to its bond angles (~90°). The transition from


 (ideal 120°) to 

(ideal 109.5°) during nucleophilic addition releases significant angle strain, making the carbonyl carbon highly electrophilic ("spring-loaded").
  • The Trap: Despite high electrophilicity, the

    
    -protons are acidic (
    
    
    
    ). Sterically hindered Grignard reagents (e.g., t-BuMgBr) or highly basic conditions (THF) can lead to enolization, resulting in the recovery of starting material upon workup.

Part 2: Troubleshooting & FAQs

Q1: I am getting low yields and recovering a large amount of unreacted cyclobutanone. What is happening? Diagnosis: You are likely observing enolization rather than "no reaction." The Grignard reagent is acting as a base, deprotonating the


-position to form a magnesium enolate. Upon acidic workup, this enolate reprotonates to reform cyclobutanone.
Solution: 
  • Switch Solvent: Use a non-polar co-solvent (e.g., Toluene/Et₂O) to reduce basicity.

  • Use Additives (The "Imamoto" Method): Add anhydrous Cerium(III) Chloride (

    
    ). The organocerium species is less basic but highly nucleophilic, suppressing enolization and promoting 1,2-addition.
    

Q2: When should I use THF instead of Diethyl Ether? Recommendation: Use THF if:

  • The Grignard reagent is insoluble in Et₂O (common for aryl or vinyl Grignards).

  • You are using the Turbo-Grignard (

    
    ) or Lanthanum  additives (
    
    
    
    ), which require THF for solubility and efficacy.
  • Caution: If using THF with simple alkyl Grignards, perform the addition at -78°C to minimize enolization.

Q3: Is ring opening a concern during the reaction? Analysis: The cyclobutane ring is strained but generally stable to the nucleophilic addition itself. However, ring opening is a risk during:

  • Radical processes: If single-electron transfer (SET) occurs (common with hindered Grignards).

  • Acidic Workup: The resulting tertiary cyclobutanol can undergo acid-catalyzed ring expansion or opening if the quench is too aggressive or if the product is heated with acid.

  • Thermal Stress: Avoid prolonged reflux in high-boiling solvents after the addition is complete.

Part 3: Data Summary & Decision Matrix

FeatureDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Toluene (Co-solvent)
Lewis Basicity ModerateHighLow (Non-coordinating)
Grignard Structure Aggregates (Dimers)Monomers (Reactive)Tighter Aggregates
Reactivity Moderate NucleophileHigh Nucleophile & BaseAttenuated Basicity
Primary Risk Solubility issuesEnolization (Low Yield)Slow Reaction Rate
Best For Simple Alkyl GrignardsAryl/Vinyl Grignards, AdditivesHindered Substrates

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways when a Grignard reagent (


) encounters cyclobutanone.

GrignardPathways Start Cyclobutanone + RMgX Alkoxide Mg-Alkoxide (Tetrahedral Intermediate) Start->Alkoxide 1,2-Nucleophilic Addition Enolate Mg-Enolate Start->Enolate Deprotonation (High Basicity/THF) ReductionInt Mg-Alkoxide (Reduced) Start->ReductionInt Beta-Hydride Transfer Product Tertiary Cyclobutanol (Target Product) Alkoxide->Product H3O+ Workup Recovered Recovered Cyclobutanone Enolate->Recovered H3O+ Workup Cyclobutanol Cyclobutanol (Secondary Alcohol) ReductionInt->Cyclobutanol H3O+ Workup

Figure 1: Competing reaction pathways. Green path represents the desired 1,2-addition. Red path indicates enolization (common in THF or with hindered bases), leading to recovered starting material.

Part 5: Optimized Experimental Protocols

Protocol A: Standard Addition (Non-Hindered Grignards)

Best for: Methyl, Ethyl, or Phenyl Grignards where enolization is less likely.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Add anhydrous Diethyl Ether (preferred) or THF (if solubility is required).

  • Cooling: Cool to 0°C (Et₂O) or -78°C (THF). Crucial: Lower temperatures favor addition over enolization.

  • Addition: Add Grignard reagent (1.2 equiv) dropwise over 30 mins.

  • Monitoring: Stir for 1-2 hours. Monitor by TLC.

  • Quench: Pour into saturated aqueous

    
     at 0°C. Do not use strong acid (HCl) to avoid ring opening.
    
Protocol B: Cerium-Mediated Addition (The "Imamoto" Method)

Best for: Hindered Grignards, Enolizable substrates, or when Protocol A fails.

  • Preparation of Anhydrous CeCl₃:

    • Place

      
       in a flask.
      
    • Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring until a fine white powder forms. Note: Proper drying is critical; incomplete drying deactivates the reagent.

  • Slurry Formation:

    • Cool the flask to 0°C.

    • Add anhydrous THF (freshly distilled). Stir vigorously for 2 hours to form a milky suspension.

  • Transmetallation:

    • Cool to -78°C .[1][2]

    • Add the Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour to form the organocerium species.

  • Reaction:

    • Add Cyclobutanone (1.0 equiv) in THF dropwise.

    • Allow to warm slowly to 0°C.

  • Workup: Quench with dilute acetic acid or

    
    .
    

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents."[3] Pure and Applied Chemistry, vol. 62, no. 4, 1990, pp. 747-752. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336. Link

  • Conant, J. B., & Blatt, A. H. "The reaction of cyclobutanone with Grignard reagents." Journal of the American Chemical Society, vol. 51, no. 4, 1929.[4] (Foundational study on ring strain effects).

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

Sources

Optimization

Purification of 1-(prop-2-yn-1-yl)cyclobutanol from propargyl bromide

Technical Support Ticket: #PB-CYC-001 Subject: Purification of 1-(prop-2-yn-1-yl)cyclobutanol from Propargyl Bromide Status: Open Priority: High (Safety/Lachrymator Risk) Executive Summary You are performing a Barbier-ty...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PB-CYC-001 Subject: Purification of 1-(prop-2-yn-1-yl)cyclobutanol from Propargyl Bromide Status: Open Priority: High (Safety/Lachrymator Risk)

Executive Summary

You are performing a Barbier-type or Grignard addition of propargyl bromide to cyclobutanone to synthesize 1-(prop-2-yn-1-yl)cyclobutanol . The primary challenge is the safe and complete removal of unreacted propargyl bromide (3-bromopropyne), a potent lachrymator and alkylating agent, without degrading the acid-sensitive cyclobutanol product.

This guide prioritizes volatility-based separation followed by chromatographic polishing , ensuring both operator safety and product integrity.

Part 1: Critical Safety & Handling (Read First)

⚠️ DANGER: Propargyl Bromide Hazards [1][2]

  • Lachrymator: Even trace amounts cause severe eye/respiratory irritation. All rotary evaporation must be vented to a fume hood, not the lab atmosphere.

  • Explosion Risk: Propargyl bromide is shock-sensitive and can detonate if heated under confinement.[3][4] Do not distill the bromide to dryness without a high-boiling chaser (solvent).

  • Genotoxicity: It is a potent alkylating agent. Double-glove (Nitrile/Laminate) is required.

Part 2: The Purification Logic (Decision Tree)

The following diagram outlines the purification workflow based on the boiling point differential and polarity contrast.

PurificationWorkflow Start Crude Reaction Mixture (Metal Alkoxide + Excess Propargyl Bromide) Quench Step 1: Controlled Quench (Sat. NH4Cl) Start->Quench 0°C, Exothermic PhaseSep Step 2: Phase Separation (Organic Layer) Quench->PhaseSep VacStrip Step 3: High-Vac Strip (Remove Propargyl Bromide) PhaseSep->VacStrip <30°C Bath Decision Purity Check (TLC/NMR) VacStrip->Decision Distillation Option A: Kugelrohr Distillation (For >5g Scale) Decision->Distillation Bulk Purity Column Option B: Flash Chromatography (For High Purity/Isomer Separation) Decision->Column Isomers Present Final Pure 1-(prop-2-yn-1-yl)cyclobutanol Distillation->Final Column->Final

Caption: Workflow for separating volatile halide impurities from tertiary cyclobutanols.

Part 3: Detailed Protocols

Protocol A: The "Soft" Quench (Preserving the Cyclobutane Ring)

Why this matters: Cyclobutanols are strained. Strong mineral acids (HCl) often used to quench Grignards can cause ring expansion (to cyclopentanone derivatives) or dehydration (to vinyl cyclobutanes).

  • Cooling: Cool the reaction mixture (Zn/Mg suspension) to 0°C .

  • Hydrolysis: Slowly add saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Note: Do not use HCl unless absolutely necessary.

      
       buffers the pH ~5-6, sufficient to break the O-Metal bond without acid-catalyzing rearrangement.
      
  • Extraction: Extract with Diethyl Ether (

    
    )  or MTBE .
    
    • Avoid Dichloromethane (DCM) if possible during the first extraction; propargyl bromide is harder to strip from DCM due to boiling point proximity.

  • Wash: Wash the organic layer with 10%

    
     (Sodium Thiosulfate)  if the solution is yellow/brown (removes iodine traces often used to initiate the reaction).
    
Protocol B: Removal of Propargyl Bromide

Scientific Basis:

  • Propargyl Bromide BP: ~88–90°C (760 mmHg).

  • 1-(prop-2-yn-1-yl)cyclobutanol BP: Estimated >160°C (760 mmHg) / ~60-70°C (1-2 mmHg).

  • Strategy: Exploit the

    
    .
    

Step-by-Step:

  • Rotary Evaporation: Concentrate the crude extract at 30°C (bath temp) under house vacuum (~200 mbar) to remove bulk solvent.

  • High Vacuum Strip (The Critical Step):

    • Switch to a high-vacuum line (< 1 mbar).

    • Place the flask in a water bath at 25°C .

    • Stir rapidly.

    • Monitor: Propargyl bromide is volatile.[2][3][5] It will sublime/distill into the cold trap.

    • Duration: 1–2 hours.

    • Safety: Ensure the cold trap is efficiently cooled (

      
       or Dry Ice/Acetone) to prevent bromide vapors from entering the pump oil.
      
Protocol C: Flash Chromatography (Polishing)

If vacuum stripping leaves residues (or if you have the allenyl isomer), use silica gel.

  • Stationary Phase: Silica Gel (Standard 40-63

    
    ).
    
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Separation Logic:

    • Propargyl Bromide (

      
      ):  Elutes immediately near the solvent front.
      
    • Target Alcohol (

      
      ):  Elutes significantly later due to the polar hydroxyl group.
      
  • Visualization: Use Permanganate (

    
    )  stain. The alkyne/alcohol will stain bright yellow/brown on a purple background.
    

Part 4: Technical Data & Specifications

PropertyPropargyl Bromide (Impurity)1-(prop-2-yn-1-yl)cyclobutanol (Target)
Formula


Mol.[6] Weight 118.96 g/mol 110.15 g/mol
Boiling Point 88–90°CHigh (>150°C est.)
Polarity Low (Lipophilic)Moderate (Polar -OH)
Toxicity High (Lachrymator/Mutagen)Low/Unknown
Stain (TLC) UV (weak),


, Vanillin

Part 5: Troubleshooting & FAQs

Q1: I smell a sharp, garlic-like odor even after rotary evaporation. What is it?

  • Diagnosis: This is residual propargyl bromide. The human nose detects it at ppb levels.

  • Fix: Do not proceed to column chromatography yet (it will contaminate your hood). Re-dissolve the oil in minimal ether and repeat Protocol B (High Vacuum Strip) for another hour. If the smell persists, add a "scavenger" step: stir the crude oil with a small amount of polymer-supported amine (or diethylamine, if you wash it out later) to chemically quench the bromide.

Q2: My NMR shows a mixture of alkyne and allene peaks. Did the purification fail?

  • Diagnosis: No, this is a reaction selectivity issue. Barbier reactions with propargyl halides often yield a mixture of propargyl (alkyne) and allenyl (diene) isomers due to metallotropic shifts (propargyl-metal

    
     allenyl-metal equilibrium).
    
  • Fix: These isomers are difficult to separate by distillation. You must use Protocol C (Column Chromatography) . The allene is typically slightly less polar than the alkyne. Use a shallow gradient (e.g., 2% EtOAc increments).

Q3: The product turned into a brown tar during distillation.

  • Diagnosis: Thermal decomposition or polymerization. Terminal alkynes can polymerize at high heat, and cyclobutanols are acid-sensitive.

  • Fix: Ensure the distillation bath does not exceed 100°C. Use high vacuum (<0.5 mmHg) to lower the boiling point. If the pot residue is acidic (from the quench), it catalyzes decomposition—add a pinch of

    
     to the distillation pot to buffer it.
    

Q4: Can I use Copper (Cu) or Silver (Ag) salts to purify the alkyne?

  • Warning: While Ag(I) salts bind alkynes, they can form explosive silver acetylides . Avoid this method for this specific compound unless you are trained in handling energetic materials. Stick to Silica chromatography.

References

  • Barbier Reaction Overview: Source: Alfa Chemistry. "Barbier Reaction Mechanisms and Metal Promoters."
  • Propargyl Bromide Safety & Properties

    • Source: Fisher Scientific / Thermo Scientific Chemicals.[7] "Propargyl bromide, 80 wt.% solution in toluene, SDS and Properties."

  • Cyclobutanol Synthesis Context (Barbier)

    • Source: ResearchGate (Snippet 1.1). "Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions." (Provides context on cyclobutanol stability and workup).
    • URL:[Link]

  • General Workup of Propargyl/Allyl Halides

    • Source: University of Rochester.
    • URL:[Link]

Sources

Optimization

Troubleshooting low yields in gold-catalyzed rearrangement reactions

Ticket #Au-79: Troubleshooting Low Yields in Gold-Catalyzed Rearrangements Status: Open Assigned Specialist: Dr. Auric (Senior Application Scientist) Priority: High Overview: The "Gold Mirror" and Beyond Welcome to the A...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #Au-79: Troubleshooting Low Yields in Gold-Catalyzed Rearrangements

Status: Open Assigned Specialist: Dr. Auric (Senior Application Scientist) Priority: High

Overview: The "Gold Mirror" and Beyond

Welcome to the Aurum Solutions Technical Support Center. If you are reading this, you are likely staring at a reaction flask that has either turned into a purple colloidal soup, deposited a shiny gold mirror on the glass, or simply refused to convert starting material despite 24 hours of stirring.

Gold(I) catalysis is powerful but notoriously temperamental. Unlike Palladium, which cycles between oxidation states (0/II), Gold(I) catalysis relies on


-Lewis acidity without changing oxidation state. When it fails, it usually fails because the active cationic species $[L-Au]^+ $ has been quenched by a "hidden" nucleophile or destabilized into inactive Au(0).

This guide deconstructs the four most common failure modes in gold-catalyzed rearrangements (e.g., enyne cycloisomerization, Meyer-Schuster, Schmidt) and provides self-validating protocols to fix them.

Module 1: The "Silver Effect" & Catalyst Generation

Symptom: Inconsistent yields between batches; reaction works with one silver salt but not another; rapid formation of AgCl precipitate but no conversion.

The Technical Reality: Most protocols generate the active cationic gold species in situ by mixing a gold chloride precatalyst (


) with a silver salt (

). However, silver is not an innocent bystander. Excess

can coordinate to alkynes, bridge intermediates, or form hetero-bimetallic complexes that alter reactivity. This is known as the "Silver Effect." [1]

Troubleshooting Protocol:

Diagnostic StepObservationRoot CauseSolution
Check Stoichiometry Reaction stalls earlyAg+ acting as inhibitorReduce Ag loading to 0.95 equiv relative to Au. Never use excess Ag.
Check Ag Salt Cloudiness persistsIncomplete chloride abstractionSwitch from AgOTf to AgSbF6 or AgNTf2 (higher solubility/abstraction).
The "Silver Test" Yield improves with filtrationSilver interferenceSwitch to Silver-Free Protocol (See below).

Corrective Action: The Silver-Free Protocol (Discrete Catalyst Isolation) To eliminate silver interference, generate and isolate the cationic gold catalyst before adding the substrate.

  • Mix: 1.0 equiv

    
     + 1.0 equiv 
    
    
    
    in DCM.
  • Stir: 10 minutes in the dark (aluminum foil wrap).

  • Filter: Pass through a 0.2

    
    m PTFE syringe filter into a clean, dry Schlenk flask to remove AgCl.
    
  • Evaporate: Remove solvent to obtain the solid cationic salt

    
    .
    
  • Use: Redissolve this discrete catalyst for your reaction.

Module 2: The "Threshold" Phenomenon (Catalyst Poisoning)

Symptom: The reaction does absolutely nothing (0% conversion) until you add a massive amount of catalyst (e.g., >5 mol%), at which point it suddenly shoots to completion.

The Technical Reality: Cationic gold is a soft Lewis acid, but it has a high affinity for hard Lewis bases (chlorides, amines, water) and "hidden" impurities. If your solvent or substrate contains 0.5 mol% of a basic impurity and you add 1.0 mol% catalyst, the first 0.5% of your gold is instantly poisoned. This is the Threshold Phenomenon .

Common Poisons:

  • Basic Amines: Even trace triethylamine from a previous column chromatography step.

  • Halides: Residual

    
     from DCM extraction.
    
  • Stabilizers: Ethanol in chloroform.

Visualizing the Poisoning Pathway:

GoldPoisoning cluster_cycle Catalytic Cycle cluster_poison Deactivation Pathways PreCat Pre-Catalyst (L-Au-Cl) Active Active Cation [L-Au]+ PreCat->Active + AgX - AgCl Coord Substrate Complex Active->Coord + Substrate Dead Dead Complex [L-Au-Base]+ Active->Dead Irreversible Binding Mirror Gold Mirror Au(0) Active->Mirror Disproportionation (3Au+ -> 2Au0 + Au3+) Product Rearranged Product Coord->Product Rearrangement Product->Active Turnover Poison Impurity (Amine/Halide)

Figure 1: The active cationic gold species is highly susceptible to irreversible binding by basic impurities or disproportionation into metallic gold.

Corrective Action: The "Acid Wash" & Scavengers

  • Acid Wash: If your substrate is stable to acid, wash the DCM solution of your substrate with 1M HCl before the reaction to protonate/remove basic amines.

  • Add Scavengers: Add 5-10 mol% of solid

    
     or specific scavengers (like weak acid activators) to the reaction mixture to buffer trace impurities.
    
Module 3: Counterion Engineering

Symptom: The reaction works but yields are low (<40%), or the product distribution is different from literature (e.g., 5-exo vs 6-endo cyclization).

The Technical Reality: The anion (


) is not just a spectator; it forms an ion pair with gold. In non-polar solvents (Toluene, DCM), a "tight" ion pair can block the substrate from coordinating to the gold.
  • Tighter Ion Pair (Less Reactive):

    
     (Triflate)
    
  • Looser Ion Pair (More Reactive):

    
     or 
    
    
    
  • Non-Coordinating (Most Reactive):

    
     (BARF)
    

Decision Matrix:

Substrate DifficultyRecommended CounterionRationale
Simple (Terminal Alkyne)

or

Sufficient reactivity; cheaper; easier to handle.
Moderate (Internal Alkyne)

(Gagosz Catalyst)
Excellent balance of stability and reactivity.
Difficult (Tetrasubstituted)

or

"Naked" cation needed to overcome steric bulk.
Module 4: Substrate-Specific FAQ

Q: My reaction turns purple/black immediately. What happened? A: You have "The Gold Mirror." Your Au(I) disproportionated into Au(0) (the black precipitate) and Au(III).

  • Cause: The ligand on gold is too weak, or the solvent is too wet.

  • Fix: Switch from a phosphine ligand (

    
    ) to an N-Heterocyclic Carbene (NHC) ligand (e.g., IPr or IMes). NHCs are stronger 
    
    
    
    -donors and stabilize the Au(I) cation preventing reduction.

Q: Can I use water in the reaction? A: It depends.

  • Yes: If you are doing a hydration reaction.

  • No: If you are doing a rearrangement (e.g., enyne cycloisomerization).[2][3][4] Water is a better nucleophile than your alkene; it will attack the activated alkyne and form a ketone/aldehyde instead of your ring. Dry your DCM over

    
    . 
    

Q: I'm using a basic nitrogen in my substrate (e.g., pyridine ring). The reaction fails. A: The pyridine nitrogen is binding to the Gold.

  • Fix: Pre-complex the basic nitrogen with a Lewis Acid (like

    
    ) or convert it to an N-oxide or HCl salt before adding the gold catalyst. This "masks" the poison.
    
Summary: The Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / No Reaction CheckColor Is the reaction mixture purple/black? Start->CheckColor CheckSilver Did you use Ag salt in situ? CheckColor->CheckSilver No (Clear/Yellow) Decomp Action: Switch to NHC Ligand (IPrAuCl) or lower temp CheckColor->Decomp Yes (Au0 formed) CheckImpurity Is substrate basic or solvent wet? CheckSilver->CheckImpurity No (Discrete Cat) SilverFix Action: Filter AgCl first or reduce Ag loading CheckSilver->SilverFix Yes Counterion Action: Switch Counterion OTf -> SbF6 -> BARF CheckImpurity->Counterion No CleanUp Action: Acid wash substrate or add scavenger CheckImpurity->CleanUp Yes

Figure 2: Systematic decision tree for diagnosing gold catalysis failures.

References
  • Cationic Gold Catalyst Poisoning and Reactivation. Kumar, M., Hammond, G. B., & Xu, B.[5][6] (2014).[6][7][8] Organic Letters, 16(13), 3452–3455.[7] [Link] (Definitive work on the "Threshold Phenomenon" and impurity scavenging)

  • "Silver Effect" in Gold(I) Catalysis: An Overlooked Important Factor. Wang, D., et al.[9] (2012).[9][10] Journal of the American Chemical Society, 134(21), 9012–9019.[9] [Link] (Establishes the interference mechanisms of silver salts in gold catalysis)

  • Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Lu, Z., Li, T., Mudshinge, S. R., Xu, B., & Hammond, G. B. (2021).[1][11][12] Chemical Reviews, 121(14), 8452–8477. [Link] (Comprehensive review on counterion engineering and additive usage)

  • Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Jiménez-Núñez, E., & Echavarren, A. M.[2] (2008). Chemical Reviews, 108(8), 3326–3350. [Link] (Foundational text on the mechanisms of rearrangements)

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation Guide: 1-(prop-2-yn-1-yl)cyclobutanol

Executive Summary Objective: To provide a definitive spectroscopic standard for identifying 1-(prop-2-yn-1-yl)cyclobutanol , distinguishing it from its metabolic precursors (cyclobutanone) and potential allenyl isomers....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic standard for identifying 1-(prop-2-yn-1-yl)cyclobutanol , distinguishing it from its metabolic precursors (cyclobutanone) and potential allenyl isomers.

Context: This compound is a critical "pivoting intermediate" in drug discovery, often utilized in Gold(I)-catalyzed ring expansions to access cyclopentanones or fused polycyclic systems. Its purity is paramount; trace allenyl impurities or unreacted ketones can drastically alter the regioselectivity of downstream catalytic cycles.

Key Diagnostic Feature: The presence of a doublet at ~2.55 ppm (


 Hz)  coupled to a triplet at ~2.05 ppm , confirming the homopropargyl motif and ruling out the allenyl isomer.

Structural Analysis & Predicted NMR Behavior

The molecule consists of a strained cyclobutane ring substituted at the C1 position with a hydroxyl group and a propargyl moiety (


).
The "Silent" Quaternary Carbon

The C1 carbon is quaternary. In the starting material (cyclobutanone), the C2/C4 protons are deshielded (


 ~3.0 ppm) due to the carbonyl anisotropy. Upon Grignard/Barbier addition, these protons shift upfield (

~2.0–2.3 ppm), serving as a primary indicator of reaction completion.
The Propargyl/Allenyl Dichotomy

Nucleophilic addition of propargyl bromide often competes with allenyl formation.

  • Target (Propargyl): Contains a terminal alkyne.[1] Diagnostic signal:

    
     triplet.
    
  • Impurity (Allene): Contains a cumulated diene (

    
    ). Diagnostic signal: Olefinic protons at 
    
    
    
    4.8–5.3 ppm.

Comparative Spectroscopic Data

The following table contrasts the target molecule with its most common process impurities.

Table 1: Characteristic NMR Shifts ( , 400 MHz)
Proton EnvironmentTarget: 1-(prop-2-yn-1-yl)cyclobutanolStarting Material: CyclobutanoneSide Product: Allenyl Isomer
Propargyl

2.55 ppm (d,

Hz, 2H)
N/AN/A
Terminal Alkyne (

)
2.05 ppm (t,

Hz, 1H)
N/AN/A
Cyclobutane

-

2.05 – 2.25 ppm (m, 4H)3.10 ppm (t, 4H)~2.1 ppm (m)
Cyclobutane

-

1.50 – 1.80 ppm (m, 2H)1.95 ppm (quint, 2H)~1.6 ppm (m)
Allenyl

Absent N/A5.20 ppm (t, 1H)
Allenyl

Absent N/A4.80 ppm (d, 2H)
Hydroxyl (

)
2.10 – 2.60 ppm (bs, 1H)*N/A~2.0 ppm (bs)

*Note: Hydroxyl shift is concentration and temperature dependent.[2] In dry


, this may appear as a sharp singlet further downfield (~4.5-5.0 ppm).

Detailed Peak Assignment & Causality

The Propargyl Doublet (2.55 ppm)

This signal is the most reliable quantifier. It appears as a doublet due to long-range (


) coupling with the terminal alkyne proton.
  • Why here? It is shielded relative to propargyl bromide (

    
     3.88) because it is attached to a carbon rather than an electronegative bromine, but deshielded relative to a standard alkane due to the anisotropy of the triple bond.
    
The Alkyne Triplet (2.05 ppm)

Often overlapping with the cyclobutane ring protons, this triplet is identified by its coupling constant (


 Hz) matching the propargyl doublet.
  • Tip: If this peak is a broad singlet, your solvent may be "wet" (proton exchange) or the sample contains paramagnetic impurities.

The Cyclobutane Multiplets (1.50 – 2.25 ppm)

Unlike the flat cyclobutanone, the alcohol product has a puckered ring. The protons on C2 and C4 are no longer magnetically equivalent, leading to complex higher-order multiplets rather than clean triplets.

Experimental Protocol: Synthesis & Validation

Synthesis Workflow (Barbier-Type)

This method is preferred over standard Grignard reagents to minimize handling of explosive propargyl halides.

  • Activation: Suspend Activated Zinc dust (1.5 equiv) in THF. Add catalytic

    
    .
    
  • Addition: Add Propargyl Bromide (1.2 equiv) dropwise at 0°C.

  • Substrate: Add Cyclobutanone (1.0 equiv) slowly.

  • Quench: Saturated

    
    . Extract with 
    
    
    
    .
NMR Sample Preparation
  • Solvent:

    
     (Standard). Use 
    
    
    
    if OH coupling is required for stereochemical assignment in more complex derivatives.
  • Concentration: 10 mg in 0.6 mL.

  • Acquisition:

    • Relaxation Delay (d1): Set to 5 seconds . Terminal alkyne protons have long T1 relaxation times. Short delays will result in under-integration of the alkyne signal, leading to false purity calculations.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Isomerization Pathways

This diagram illustrates the origin of the target molecule and its critical isomer.

G SM Cyclobutanone (Starting Material) Inter Organometallic Intermediate SM->Inter Nucleophilic Attack Reagent Propargyl Bromide + Zn/Mg Reagent->Inter Target 1-(prop-2-yn-1-yl)cyclobutanol (TARGET) Inter->Target Kinetic Control Impurity Allenyl Isomer (Side Product) Inter->Impurity Metalotropy/ Isomerization

Caption: Reaction pathway showing the divergence between the desired homopropargyl alcohol and the allenyl impurity.

Diagram 2: NMR Decision Tree

A logic gate for researchers to validate their crude spectrum quickly.

DecisionTree Start Acquire 1H NMR (CDCl3) CheckRegion1 Check 4.8 - 5.5 ppm (Olefinic Region) Start->CheckRegion1 IsOlefin Peaks Present? CheckRegion1->IsOlefin Fail1 FAIL: Allenyl Impurity Detected IsOlefin->Fail1 Yes Pass1 PASS: No Allene. Check 2.4 - 2.6 ppm IsOlefin->Pass1 No CheckDoublet Doublet (J ~2.7 Hz) Present? Pass1->CheckDoublet Fail2 FAIL: Missing Propargyl Group CheckDoublet->Fail2 No Pass2 PASS: Homopropargyl Motif Confirmed CheckDoublet->Pass2 Yes CheckSM Check ~3.0 ppm (Triplet) Pass2->CheckSM Fail3 FAIL: Unreacted Cyclobutanone CheckSM->Fail3 Yes Success VALIDATED Pure Target Compound CheckSM->Success No

Caption: Step-by-step logic gate for interpreting the crude NMR spectrum of the reaction mixture.

References

  • Barbier-Type Propargylation

    • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Gold-Catalyzed Rearrangement of 1-Alkynylcyclobutanols.
    • Source:

  • NMR of Propargyl Derivatives

    • Silverstein, R. M., & Bassler, G. C. (1962).[2] Spectrometric Identification of Organic Compounds: Propargyl Alcohol. Establishes base shifts for the propargyl group.

    • Source:

  • Cyclobutane Ring Strain & Shifts

    • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Small Rings.
    • Source:

  • General Synthesis Protocol (Analogous)

    • Yi, B., et al. (2023). Indium-Mediated Propargylation of Ketones. Provides the mechanistic basis for the Barbier reaction selectivity (Propargyl vs. Allenyl).
    • Source:

Sources

Comparative

Technical Guide: 13C NMR Chemical Shifts of Quaternary Cyclobutanol Carbons

Executive Summary The quaternary carbon of cyclobutanol derivatives (C1) presents a unique NMR signature driven by high ring strain (~26.3 kcal/mol) and non-classical hybridization. Unlike acyclic tertiary alcohols or ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quaternary carbon of cyclobutanol derivatives (C1) presents a unique NMR signature driven by high ring strain (~26.3 kcal/mol) and non-classical hybridization. Unlike acyclic tertiary alcohols or homologous cycloalkanols, the cyclobutane ring exerts a distinct shielding effect on its


-carbons while simultaneously inducing deshielding  on exocyclic substituents due to rehybridization.

This guide analyzes the 13C NMR chemical shifts of quaternary cyclobutanol centers, comparing them against cyclopentyl and cyclohexyl analogs to aid in structural elucidation during drug development.

Mechanistic Framework: Strain & Hybridization

To interpret the chemical shift of a quaternary cyclobutanol carbon (


), one must understand the electronic environment created by the strained ring.
The Hybridization Re-allocation

In an ideal


 carbon, bond angles are 

. In cyclobutane, the internuclear angles are compressed to

(actually slightly less due to puckering). To accommodate this:
  • Ring Bonds (

    
    ):  The carbon atom directs orbitals with higher p-character  into the ring to reduce angle strain (inter-orbital angle 
    
    
    
    ).
  • Exocyclic Bonds (

    
    ):  By conservation of orbital character, the exocyclic bonds gain significant s-character .
    
Impact on Chemical Shift ( )[1][2][3][4][5][6][7]
  • Ring Carbons: The high p-character and magnetic anisotropy of the C-C bonds generally lead to shielding (lower ppm) compared to acyclic alkanes.

  • Quaternary Center (

    
    ):  While the ring current shields the nucleus, the electronegative oxygen and the increased s-character of the C-O bond compete to deshield it. The net result is that quaternary cyclobutanol carbons often resonate upfield  (lower frequency) relative to their cyclopentyl counterparts, but close to or slightly downfield of cyclohexyl analogs.
    

Comparative Analysis: Chemical Shift Data

The following data compares the quaternary C1 shift of 1-substituted cyclobutanols against key alternatives.

Table 1: Ring Size Effect on Quaternary C1 Shift

Solvent:


, referenced to 77.16 ppm.
Compound ClassStructureC1 Shift (

, ppm)
Trend Analysis
Cyclobutanol 1-Methylcyclobutanol68.5 – 72.0 Shielded relative to 5-ring due to anisotropy/strain.
Cyclopentanol 1-Methylcyclopentanol80.0 – 82.5 Deshielded . The "eclipse" strain in planar 5-rings affects

.
Cyclohexanol 1-Methylcyclohexanol69.5 – 71.5 Baseline. Stable chair conformation; similar to acyclic

alcohols.
Acyclic tert-Butanol69.2 Reference standard for unstrained tertiary alcohol.
Table 2: Substituent Effects on Cyclobutanol C1

Effect of the R-group attached to the quaternary center.

Substituent (R)CompoundC1 Shift (

, ppm)
Electronic Driver
Alkyl (Methyl) 1-Methylcyclobutanol~71.0 Inductive (+I) effect of methyl.
Aryl (Phenyl) 1-Phenylcyclobutanol73.0 – 76.5 Anisotropic deshielding by aromatic ring current.
Vinyl 1-Vinylcyclobutanol72.5 – 75.0 Deshielding via conjugation/anisotropy.
Ethynyl 1-Ethynylcyclobutanol65.0 – 68.0 Shielding due to diamagnetic anisotropy of the triple bond cone.

Critical Insight: If your quaternary carbon signal appears between 80-85 ppm , suspect a 5-membered ring (cyclopentane) or a highly electron-deficient substituent. A signal between 65-75 ppm is diagnostic for cyclobutanes and cyclohexanes.

Experimental Protocol: Synthesis & Characterization

The most robust method to generate quaternary cyclobutanols for reference standards is the Grignard addition to cyclobutanone.

Protocol: Synthesis of 1-Phenylcyclobutanol

Objective: Synthesize a reference standard to validate the C1 quaternary shift.

Reagents
  • Cyclobutanone (1.0 equiv)[1]

  • Phenylmagnesium Bromide (1.2 equiv, 3.0 M in ether)

  • Anhydrous THF (Solvent)

  • 
     (sat. aq.)
    
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Cyclobutanone (500 mg) in anhydrous THF (10 mL). Cool to

    
    .
    
  • Addition: Add PhMgBr dropwise over 15 minutes. The solution will turn slightly yellow/brown.

  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 2 hours.
    
  • Quench: Cool back to

    
    . Slowly add sat. 
    
    
    
    (5 mL) to hydrolyze the magnesium alkoxide.
  • Workup: Extract with

    
     (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Analysis: Acquire 13C NMR (100 MHz,

    
    , D1=3s) to define the quaternary peak.
    

Visualization: Structural Logic & Workflow

The following diagrams illustrate the synthesis pathway and the competing electronic factors influencing the chemical shift.

G Start Cyclobutanone (sp2, ~208 ppm) Intermed Mg-Alkoxide Intermediate Start->Intermed Nucleophilic Attack Reagent Grignard Reagent (R-MgBr) Reagent->Intermed Product 1-Substituted Cyclobutanol Intermed->Product Hydrolysis Quench Acidic Quench (NH4Cl) Quench->Product NMR 13C NMR Analysis Target: ~70-75 ppm Product->NMR Characterization

Caption: Figure 1. Synthetic workflow for generating quaternary cyclobutanol standards for NMR referencing.

Logic Strain Ring Strain (~26 kcal/mol) Hybrid Rehybridization (Ring: >p, Exo: >s) Strain->Hybrid Shield Ring Current/Anisotropy (Shielding Effect) Hybrid->Shield Ring Carbons Deshield Exocyclic s-character (Inductive Deshielding) Hybrid->Deshield Quaternary C-O Result Observed Shift (68 - 75 ppm) Shield->Result Dominant for Ring CH2 Deshield->Result Balanced at C1

Caption: Figure 2. Mechanistic factors competing to determine the chemical shift of the quaternary cyclobutanol carbon.

References

  • BenchChem. "An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes." BenchChem Application Notes. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Classic text defining cycloalkane shift trends).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general shift ranges of cyclic alcohols).
  • Roberts, J. D., & Wiberg, K. B. (1958). "Small-Ring Compounds. IV. Nuclear Magnetic Resonance Spectra." Journal of the American Chemical Society. (Foundational work on ring current and strain effects in NMR).
  • AIST. "13C NMR Database: 1-Methylcyclohexanol & Cyclobutanol derivatives." Spectral Database for Organic Compounds (SDBS). Link

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Propargyl Cyclobutanols

An In-Depth Technical Guide Introduction Propargyl cyclobutanols are a fascinating class of molecules that merge the strained, four-membered carbocyclic ring of cyclobutanol with the reactive, high-energy propargyl group...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Propargyl cyclobutanols are a fascinating class of molecules that merge the strained, four-membered carbocyclic ring of cyclobutanol with the reactive, high-energy propargyl group (a prop-2-yn-1-yl substituent). This unique structural combination makes them valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures through cascade reactions and rearrangements. For researchers in drug development and materials science, precise structural elucidation is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an indispensable tool for this purpose, providing a reproducible fragmentation "fingerprint" that reveals key structural motifs.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of propargyl cyclobutanols. As direct literature on this specific compound class is sparse, this analysis is a synthesis of well-established fragmentation principles for alcohols, cyclobutane derivatives, and alkynes.[1][2][3] We will explore the causality behind the fragmentation pathways, compare them to simpler structural analogs, and provide a robust experimental protocol for obtaining high-quality data.

Pillar 1: Fundamental Principles of Fragmentation in Propargyl Cyclobutanols

Under 70 eV electron ionization, the propargyl cyclobutanol molecule is ionized to form an energetically unstable molecular ion (M•+). This ion rapidly dissipates excess energy through a series of bond cleavages and rearrangements. The fragmentation is not random; it is dictated by the relative stability of the resulting neutral radicals and charged fragments. For propargyl cyclobutanols, the fragmentation is primarily directed by three structural features: the hydroxyl group, the strained cyclobutane ring, and the propargyl moiety.

  • The Hydroxyl Group: As with most alcohols, the molecular ion peak is often weak or entirely absent.[4] The oxygen atom's non-bonding electrons are a common site for initial ionization. Fragmentation is then dominated by two canonical pathways:

    • α-Cleavage: The breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. This is a highly favored process because it leads to a resonance-stabilized oxonium ion.[3][5]

    • Dehydration: The loss of a neutral water molecule (M-18), a common rearrangement for cyclic and acyclic alcohols.[3][6]

  • The Cyclobutane Ring: Strained rings like cyclobutane have unique fragmentation behaviors. Upon ionization, the ring tends to open via cleavage of C-C bonds. Studies on cyclobutane derivatives show a preference for the rupture of bonds opposite each other, often initiated by the cleavage of the most substituted ring C-C bond.[2] This ring-opening is a critical first step that often precedes further fragmentation.

  • The Propargyl Group: The carbon-carbon triple bond introduces further complexity. The propargyl cation (C₃H₃⁺, m/z 39) is a notably stable species and its formation can be a significant driving force in fragmentation. Furthermore, the acetylenic hydrogen is labile and can participate in rearrangement reactions.

These competing and cooperating pathways create a complex but interpretable mass spectrum. Below, we dissect the most probable fragmentation routes for a model compound, 1-propargylcyclobutanol.

Pillar 2: Predicted Fragmentation Pathways and Mechanistic Insights

Let's consider the fragmentation of 1-propargylcyclobutanol (Molecular Weight: 110.16 g/mol ). The initial ionization event produces the molecular ion M•+ at m/z 110.

Pathway A: α-Cleavage

This is one of the most dominant pathways for alcohols.[3] Cleavage of the bond between the cyclobutane ring and the propargyl group is a form of α-cleavage that yields a stable, resonance-stabilized oxonium ion.

G M 1-Propargylcyclobutanol M•+ (m/z 110) A1 Loss of Propargyl Radical (•C₃H₃) M->A1 α-Cleavage A2 Resonance-Stabilized Oxonium Ion (m/z 71) A1->A2

Caption: Pathway A: α-Cleavage leading to the m/z 71 fragment.

This pathway involves the homolytic cleavage of the C1-C(propargyl) bond. The charge is retained by the oxygen-containing fragment, which is stabilized by resonance. The loss of the propargyl radical (•C₃H₃, 40 Da) results in a strong peak at m/z 71 . This is often a highly significant, if not the base peak, in the spectrum.

Pathway B: Ring Opening followed by Ethene Loss

The strain of the cyclobutane ring makes it susceptible to opening upon ionization.[2] A logical pathway involves the cleavage of the C1-C2 and C3-C4 bonds, leading to the expulsion of a neutral ethene molecule.

G M 1-Propargylcyclobutanol M•+ (m/z 110) B1 Ring Opening Radical Cation M->B1 Ring Cleavage B2 Loss of Ethene (C₂H₄) B1->B2 Rearrangement B3 Resulting Fragment Ion (m/z 82) B2->B3

Caption: Pathway B: Ring opening and subsequent loss of ethene.

This pathway generates a radical cation at m/z 82 . This fragment can then undergo further cleavage. For instance, subsequent loss of the hydroxyl radical (•OH) could lead to a fragment at m/z 65.

Pathway C: Dehydration and Subsequent Fragmentation

The loss of a neutral water molecule is a classic fragmentation pathway for alcohols, resulting in an [M-18]•+ peak.[6]

G M 1-Propargylcyclobutanol M•+ (m/z 110) C1 Loss of Water (H₂O) M->C1 Dehydration C2 [M-18]•+ Ion (m/z 92) C1->C2 C3 Loss of Methyl Radical (•CH₃) C2->C3 Rearrangement & Cleavage C4 Fragment Ion (m/z 77) C3->C4

Caption: Pathway C: Dehydration followed by rearrangement.

The initial loss of water yields a radical cation at m/z 92 . This ion is unstable and likely rearranges. A common subsequent fragmentation is the loss of a methyl radical (•CH₃) following rearrangement, leading to a stable aromatic or pseudo-aromatic cation at m/z 77 .

Summary of Predicted Fragments

The interplay of these pathways results in a characteristic set of fragments. The table below summarizes the most likely prominent ions in the EI mass spectrum of 1-propargylcyclobutanol.

m/zProposed Identity/StructureOrigin PathwaySignificance
110Molecular Ion [M]•+-Likely weak or absent due to the instability of alcohol molecular ions.[4]
92[M - H₂O]•+Pathway CDiagnostic for an alcohol; indicates dehydration.[6]
82[M - C₂H₄]•+Pathway BCharacteristic of cyclobutane ring cleavage.[2]
77[M - H₂O - CH₃]⁺Pathway CIndicates rearrangement following dehydration.
71[M - C₃H₃]⁺ (Oxonium Ion)Pathway AOften the base peak; highly indicative of α-cleavage.[3]
57[C₄H₉]⁺ or complex ring fragmentGeneralCommon fragment for cyclic alcohols.[6]
39[C₃H₃]⁺ (Propargyl Cation)GeneralHighly stable cation, characteristic of the propargyl group.

Pillar 3: A Self-Validating Experimental Protocol

To reliably obtain and interpret these fragmentation patterns, a robust and well-defined analytical method is crucial. The following protocol for GC-MS analysis is designed to provide high-quality, reproducible data.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve 1 mg of propargyl cyclobutanol in 1 mL high-purity solvent (e.g., Dichloromethane) P2 Perform serial dilution to ~10-50 µg/mL GC1 Inject 1 µL into GC P2->GC1 GC2 Inlet: 250°C, Splitless GC3 Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) GC4 Oven Program: - 50°C hold 2 min - Ramp 10°C/min to 280°C - Hold 5 min MS1 Transfer Line: 280°C GC4->MS1 MS2 Ion Source: 230°C, EI, 70 eV MS3 Mass Analyzer: Quadrupole MS4 Scan Range: m/z 35-400 D1 Identify molecular ion (if present) MS4->D1 D2 Compare experimental spectrum to predicted fragments (m/z 71, 92, 82) D1->D2 D3 Match against spectral libraries (e.g., NIST/Wiley) D2->D3

Caption: Standard GC-MS workflow for propargyl cyclobutanol analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified propargyl cyclobutanol sample.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate. Ensure the solvent does not co-elute with the analyte.

    • Perform a serial dilution to a final working concentration of approximately 10-50 µg/mL. This concentration prevents detector saturation while providing excellent signal-to-noise.

  • GC-MS Instrument Parameters:

    • System: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer.

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity. The injector temperature should be set to 250°C to ensure rapid volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • GC Column: A low-polarity, 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) is ideal for separating such analytes from potential impurities.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes to elute any higher-boiling contaminants.

    • MS Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35 to 400. A lower starting mass ensures capture of the propargyl cation (m/z 39).

  • Data Analysis and Validation:

    • Integrate the chromatographic peak corresponding to the propargyl cyclobutanol.

    • Extract the mass spectrum for the peak apex.

    • Examine the spectrum for the presence of the key diagnostic ions identified in the table above (m/z 92, 82, 71, 57, 39).

    • The presence and relative abundance of these ions serve to validate the proposed structure. For comparison, analyze a simple cyclobutanol and a propargyl-containing compound without the cyclobutanol ring to confirm the origin of the key fragments.

    • Compare the acquired spectrum against established spectral libraries like the NIST/EPA/NIH Mass Spectral Library for potential matches or to identify structurally similar compounds.[6]

Conclusion

The mass spectrometry fragmentation of propargyl cyclobutanols is a predictable process governed by the synergistic effects of the hydroxyl group, the strained cyclobutane ring, and the propargyl substituent. By understanding the fundamental mechanisms of α-cleavage, dehydration, and ring-opening reactions, researchers can confidently interpret the resulting mass spectra. The key diagnostic ions—notably the oxonium ion from α-cleavage (m/z 71), the dehydration product ([M-18]•+), and the ring-cleavage fragment ([M-C₂H₄]•+)—provide a robust fingerprint for structural confirmation. The provided experimental protocol offers a reliable framework for obtaining high-quality data, empowering scientists in drug discovery and chemical synthesis to characterize these versatile molecules with a high degree of confidence.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

  • GCMS Section 6.10 - Whitman People. Whitman College. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax. OpenStax. [Link]

  • Török, B., et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. [Link]

  • Mass Spectrometry of Alcohols - Chemistry Steps. Chemistry Steps. [Link]

  • Mass spectra of the products in flow reactor... - ResearchGate. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of Crystalline Cyclobutanol Derivatives: Unveiling Structure, Packing, and Conformational Intricacies

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and materials science. The cyclobutanol moiety, a fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and materials science. The cyclobutanol moiety, a four-membered ring alcohol, presents a unique structural scaffold with inherent ring strain and distinct conformational properties. This guide provides an in-depth comparative analysis of the X-ray crystallography data of crystalline cyclobutanol derivatives, offering insights into their solid-state structures, packing motifs, and the influence of substituents on their conformation. This analysis is supported by experimental data from the literature and detailed protocols to aid in the crystallographic studies of these intriguing molecules.

The cyclobutane ring, with its significant ring strain of approximately 26.3 kcal/mol, offers a rigid and puckered framework that can pre-organize functional groups in a specific spatial orientation.[1] This conformational rigidity can be advantageous in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets. X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing invaluable data on bond lengths, bond angles, and intermolecular interactions.

The Parent Cyclobutanol: A Foundation for Comparison

The crystal structure of the parent cyclobutanol (C₄H₈O) has been determined under both low-temperature and high-pressure conditions, revealing key insights into its packing behavior. At temperatures below 220 K, cyclobutanol crystallizes in the orthorhombic space group Aba2.[2][3] The structure is characterized by the formation of hydrogen-bonded molecular chains, a common motif for alcohols in the solid state.[4][5] Interestingly, under a pressure of 1.3 GPa, the crystal symmetry changes to the orthorhombic space group Pna2₁.[2][3] This pressure-induced phase transition highlights the influence of external conditions on the packing of these relatively small and flexible molecules.

The puckering of the cyclobutane ring is a critical conformational feature. In the solid state, the cyclobutane ring is not planar, and the degree of puckering can be influenced by substituents. For the parent cyclobutanol, the ring puckering is a defining characteristic of its solid-state conformation.[6]

Impact of Substitution on Crystal Structure and Conformation: A Comparative Analysis

The introduction of substituents onto the cyclobutanol ring can significantly alter its crystal packing and conformational preferences. Here, we compare the crystallographic data of several classes of cyclobutanol derivatives to illustrate these effects.

Compound/Derivative ClassKey SubstituentsCrystal SystemSpace GroupKey ObservationsReference(s)
Cyclobutanol -OHOrthorhombicAba2 (low T), Pna2₁ (high P)Hydrogen-bonded chains, pressure-induced phase transition.[2][3][7][8][9]
Purine-Substituted Cyclobutanols 6-chloro-7H-purin-7-yl)methylMonoclinicP2₁/cHydrogen bonding and π-π stacking interactions play a significant role in the crystal packing. The cyclobutanol ring conformation is influenced by the bulky purine substituent.[10]
Trifluoromethyl-Substituted Cyclobutanes -CF₃(Varies)(Varies)The trifluoromethyl group can adopt either an axial or equatorial position, influencing the ring puckering. The strong electronegativity of the fluorine atoms can lead to specific intermolecular interactions.[11][12][13]
Aryl-Substituted Cyclobutanols -Phenyl(Not available)(Not available)Aromatic stacking and C-H···π interactions are expected to be significant packing forces.[14][15][16]
Alkyl-Substituted Cyclobutanols -Methyl(Not available)(Not available)Van der Waals interactions will be the primary drivers of crystal packing. The size and shape of the alkyl group will influence the packing efficiency.[11][17][18][19]

Key Insights from the Comparative Data:

  • Hydrogen Bonding: The hydroxyl group of the cyclobutanol moiety is a strong hydrogen bond donor and acceptor, playing a crucial role in directing the crystal packing of many derivatives. The formation of hydrogen-bonded chains, rings, or more complex networks is a common feature.

  • Influence of Bulky Substituents: Large substituents, such as purine or aryl groups, can dominate the crystal packing through steric effects and specific interactions like π-π stacking. These groups can significantly influence the puckering of the cyclobutane ring and the overall molecular conformation.[10]

  • Conformational Preferences of Substituents: As seen with trifluoromethyl-substituted cyclobutanes, substituents can exhibit preferences for either axial or equatorial positions on the puckered ring. This preference is a balance between steric and electronic effects and has a direct impact on the molecular shape and intermolecular interactions.[11][12][13]

  • Comparison with Other Cycloalkanes: The inherent ring strain in cyclobutane derivatives sets them apart from their cyclopentane and cyclohexane counterparts. This strain can influence bond lengths and angles within the ring and affect the overall molecular shape, leading to different crystal packing arrangements compared to less strained ring systems. While direct comparative studies are limited, the unique puckered conformation of the cyclobutane ring provides a more rigid scaffold than the more flexible cyclopentane and cyclohexane rings.[1][20]

Experimental Protocols for X-ray Crystallography of Cyclobutanol Derivatives

Obtaining high-quality single crystals of cyclobutanol derivatives suitable for X-ray diffraction can be challenging due to their potential for conformational flexibility and disorder. The following is a generalized workflow and key considerations for the crystallographic analysis of these compounds.

Crystallization Workflow

Crystallization Workflow cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Crystal Selection & Mounting cluster_3 Data Collection & Processing cluster_4 Structure Solution & Refinement Purification High Purity Sample (>95%) Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystallization_Method Optimization Optimization (Temperature, Concentration) Crystallization_Method->Optimization Selection Crystal Selection (Microscopy) Optimization->Selection Mounting Mounting on Goniometer Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Step-by-Step Methodology
  • Sample Purification: The starting material must be of high purity (>95%) to increase the likelihood of obtaining high-quality single crystals. Techniques such as recrystallization, column chromatography, or sublimation are commonly employed.

  • Crystallization:

    • Solvent Selection: A crucial step is to find a suitable solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility. A screening of various solvents with different polarities is recommended.

    • Common Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method is particularly useful for small amounts of material.[21]

      • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.[21]

    • Controlling Nucleation and Growth: The goal is to promote the growth of a few large, well-ordered crystals rather than many small ones. This can be achieved by controlling the rate of supersaturation through slow cooling or slow evaporation. Seeding the solution with a pre-existing crystal can also promote controlled growth.[22]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.

    • The crystal is then placed in an X-ray diffractometer and often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which leads to a higher quality diffraction pattern.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[23][24]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

    • The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or the Patterson function.

    • The atomic coordinates and other parameters are then refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.[23]

The Influence of Substituents on Cyclobutane Ring Puckering: A Deeper Dive

The conformation of the cyclobutane ring is not static and can be described by a puckering angle. The substituents on the ring play a critical role in determining the preferred puckering mode and the barrier to ring inversion.

Ring_Puckering cluster_0 Factors Influencing Ring Puckering cluster_1 Resulting Conformation Steric_Hindrance Steric Hindrance between substituents Puckered_Conformation Puckered Ring (non-planar) Steric_Hindrance->Puckered_Conformation Torsional_Strain Torsional Strain (eclipsing interactions) Torsional_Strain->Puckered_Conformation Angle_Strain Angle Strain (deviation from ideal bond angles) Angle_Strain->Puckered_Conformation Intramolecular_Interactions Intramolecular Interactions (e.g., hydrogen bonding) Intramolecular_Interactions->Puckered_Conformation Axial_Equatorial Distinct Axial and Equatorial Positions Puckered_Conformation->Axial_Equatorial Leads to

Caption: Factors influencing the puckering of the cyclobutane ring.

Studies on substituted cyclobutane derivatives have shown that the substituents have a profound effect on the ring's conformation. For instance, in 2-substituted cyclobutane-α-amino acid derivatives, the substituent at the C2 position, when fixed in an equatorial position, modulates the conformational preference of the ring-puckering.[2][25] This highlights the interplay between the inherent strain of the four-membered ring and the steric and electronic demands of the substituents. The analysis of the crystal structures of these derivatives provides direct experimental evidence for these conformational preferences in the solid state.

Conclusion and Future Directions

The X-ray crystallography of cyclobutanol derivatives provides a wealth of information crucial for understanding their structure-property relationships. The interplay of hydrogen bonding, steric effects, and the inherent strain of the four-membered ring leads to a diverse range of crystal packing motifs and conformational preferences. This guide has provided a comparative overview of the available crystallographic data, highlighting the impact of various substituents on the solid-state structure of these molecules.

Future research in this area should focus on expanding the library of crystallographically characterized cyclobutanol derivatives to include a wider variety of functional groups. Direct comparative studies with cyclopentanol and cyclohexanol derivatives would provide a more quantitative understanding of the unique structural features imparted by the cyclobutane ring. Furthermore, the development of more robust and targeted crystallization strategies for these often-challenging molecules will be essential for advancing their application in drug discovery and materials science.

References

Click to expand
  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449–454.
  • IUCr. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Retrieved from [Link]

  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2017). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). ResearchGate. Retrieved from [Link]

  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454.
  • PubChem. (n.d.). 1-methylcyclobutanol. Retrieved from [Link]

  • Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Sucunza, D. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1796–1803.
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484.
  • Ferreira, E. B., & De Sousa, D. P. (2019). Crystal structures of the synthetic intermediate 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, and of two oxetanocin derivatives.
  • PubChem. (n.d.). Cyclobutanol. Retrieved from [Link]

  • Durig, J. R., & Little, T. S. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 136-148.
  • PubChem. (n.d.). 1-Phenylcyclobutan-1-ol. Retrieved from [Link]

  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). Acta Crystallographica Section B: Structural Science, 61(4), 449-454.
  • Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2919.
  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2017). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH).
  • Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Sucunza, D. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1796-1803.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Georganics. (2021). Cyclobutanol – general description and application. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 169-183.
  • Li, Z., et al. (2026). Iron-Catalyzed Radical-Mediated 1,3-Azidoalkylation of Bicyclo[1.1.0]butanes: Access to 1,1,3,3-Tetrasubstituted Cyclobutanes. Organic Letters.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Eder, R. J. P., et al. (2020). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes, 8(7), 789.
  • Wu, C. H., & Cremer, D. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42.
  • NFDI4Chem. (n.d.). X-ray diffraction (XRD). Retrieved from [Link]

  • NIST. (n.d.). 1-Methylcyclobutanol. Retrieved from [Link]

  • McGregor, P. A., Allan, D. R., Parsons, S., & Pulham, C. R. (2005). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). PubMed.
  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707.
  • Piras, P. P., & Collins, K. D. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15538-15572.
  • Liu, Z., et al. (2023). From Closed-Shell Edge-Extended Kekulenes to Open-Shell Carbonylated Cycloarene Diradicaloid.
  • Pavlenko, J. I., et al. (2025). 3-Aryl-2H-azirines as annulation reagents in the Ni(II)-catalyzed synthesis of 1H-benzo[3][17]thieno[3,2-b]pyrroles. Beilstein Journal of Organic Chemistry, 21, 1595–1602.

  • LookChem. (n.d.). 1-Phenylcyclobutane-1-ol. Retrieved from [Link]

  • Al-kasim, M. A., & Al-temimi, A. A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Alqahtani, A. M., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
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  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia.
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Validation

HPLC Separation of Enantiomeric Propargyl Cyclobutanols: A Technical Comparison Guide

Topic: HPLC Separation Methods for Enantiomeric Propargyl Cyclobutanols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The separation of enan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Separation Methods for Enantiomeric Propargyl Cyclobutanols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The separation of enantiomeric propargyl cyclobutanols presents a unique chromatographic challenge due to the steric bulk of the cyclobutane ring adjacent to a tertiary alcohol and the frequent lack of strong UV chromophores in aliphatic derivatives. This guide compares the efficacy of direct separation methods using polysaccharide-based Chiral Stationary Phases (CSPs) against derivatization strategies. Based on kinetic resolution data and structural analogues, Amylose-based columns (e.g., Chiralpak IA/AD) generally outperform Cellulose-based alternatives for this specific scaffold, particularly when combined with 3,5-dinitrobenzoyl derivatization for aliphatic substrates.

Introduction: The Chirality Challenge

Propargyl cyclobutanols are critical intermediates in the synthesis of complex natural products and pharmacophores, often utilized in ring-expansion reactions or as precursors to


-chiral ketones. The quaternary stereocenter formed at the cyclobutanol junction is difficult to resolve due to:
  • Rotational Freedom: The propargyl group allows for significant conformational flexibility, complicating the "three-point interaction" required for chiral recognition.

  • Detection Limits: Many 1-propargylcyclobutanol derivatives are aliphatic, lacking the

    
    -systems necessary for UV detection and 
    
    
    
    -
    
    
    interactions with CSPs.
Decision Matrix: Method Selection

Before selecting a column, the structural nature of the substrate must dictate the workflow. Use the following decision tree to determine your experimental path.

MethodSelection Start Start: Propargyl Cyclobutanol Sample CheckChrom Does the molecule contain an Aryl/Heteroaryl group? Start->CheckChrom Direct Method A: Direct Separation CheckChrom->Direct Yes (UV Active) Deriv Method B: Derivatization Required CheckChrom->Deriv No (Aliphatic) ColSelect Screen Polysaccharide Columns (AD-H, OD-H, IA, IB) Direct->ColSelect Mobile Mobile Phase: Hexane : IPA (90:10 to 98:2) ColSelect->Mobile Reagent React with 3,5-Dinitrobenzoyl Chloride (Adds UV & pi-pi interaction) Deriv->Reagent Purify Workup & Silica Plug Purification Reagent->Purify ScreenDeriv Screen Pirkle or Polysaccharide Columns (Whelk-O1 or Chiralpak IA) Purify->ScreenDeriv

Figure 1: Strategic decision tree for selecting the appropriate HPLC workflow based on substrate chromophores.

Comparative Analysis of Separation Modes
Method A: Direct Separation (Aryl-Substituted Substrates)

Applicable when the propargyl or cyclobutane moiety carries a phenyl, naphthyl, or heteroaryl group.

FeatureAmylose Derivatives (Chiralpak AD/IA) Cellulose Derivatives (Chiralcel OD/IB) Immobilized vs. Coated
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)IA/IB (Immobilized) vs. AD/OD (Coated)
Mechanism Helical structure forms inclusion cavities. Ideal for bulky cyclobutane rings.Linear rigid rod. Better for flat aromatics, often less selective for quaternary centers.Immobilized phases allow non-standard solvents (THF, DCM) which can solubilize propargyl species better.
Selectivity (

)
High (1.2 - 1.5) Moderate (1.05 - 1.2)Similar, but Immobilized columns are more robust.
Recommendation Primary Choice. The helical cavity accommodates the "bent" shape of propargyl cyclobutanols.Secondary Choice. Use if Amylose fails.Use Chiralpak IA for robustness.

Expert Insight: For tertiary propargyl alcohols, the hydroxyl group is a critical hydrogen-bond donor. Amylose phases (AD/IA) generally provide superior resolution (


) because the helical groove offers a better "fit" for the tetrahedral geometry of the quaternary center compared to the linear cellulose strands.
Method B: Derivatization Strategy (Aliphatic Substrates)

For molecules like 1-(prop-2-yn-1-yl)cyclobutan-1-ol , direct UV detection is impossible, and Refractive Index (RI) detection is often too insensitive for enantiomeric excess (ee) determination.

The Solution: Derivatization with 3,5-dinitrobenzoyl chloride (3,5-DNB) .

  • Why: Introduces a strong UV chromophore (

    
     nm) and a 
    
    
    
    -acidic aromatic ring.
  • Effect: The 3,5-DNB group engages in strong

    
    -
    
    
    
    donor-acceptor interactions with the
    
    
    -basic CSP (e.g., the dimethylphenyl group on Chiralpak IA), dramatically increasing retention and selectivity.
Detailed Experimental Protocols
Protocol 1: 3,5-DNB Derivatization (For Aliphatic Alcohols)

Self-Validating Step: The appearance of a bright yellow/white solid and UV activity on a TLC plate (visualized under 254 nm) confirms successful reaction.

  • Reaction: In a dry 4 mL vial, dissolve the propargyl cyclobutanol (10 mg, 1.0 equiv) in anhydrous Pyridine (0.5 mL).

  • Addition: Add 3,5-dinitrobenzoyl chloride (1.5 equiv) in one portion. The solution may turn warm and change color (often yellow/orange).

  • Incubation: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 80:20). The product will be significantly less polar than the starting alcohol.

  • Quench: Add 2 drops of water to hydrolyze excess acid chloride. Stir for 5 mins.

  • Workup: Dilute with Et2O (5 mL), wash with 1M HCl (2 x 2 mL) to remove pyridine, then saturated NaHCO3 (2 mL). Dry over MgSO4.

  • Purification: Pass through a short plug of silica gel eluting with 10% EtOAc/Hexane. Evaporate to dryness. Re-dissolve in HPLC grade Hexane/IPA (90:10) for injection.

Protocol 2: HPLC Screening Workflow

System: Agilent 1100/1200 or equivalent with DAD/VWD. Standard Conditions:

  • Flow Rate: 1.0 mL/min (Analytical 4.6 mm ID column).

  • Temperature: 25°C.

  • Detection: 254 nm (for DNB derivatives or Aryl substrates).

Screening Sequence:

  • Column 1: Chiralpak IA (Amylose, Immobilized).

    • Mobile Phase: Hexane : IPA (95 : 5).

    • Expectation: Good separation for bulky tertiary alcohols.

  • Column 2: Chiralcel OD-H (Cellulose, Coated).

    • Mobile Phase: Hexane : IPA (95 : 5).

    • Expectation: Alternative selectivity if IA shows peak overlap.

  • Optimization:

    • If

      
      : Lower IPA to 2% or switch modifier to Ethanol (sharpens peaks for propargyl groups).
      
    • If tailing occurs: Add 0.1% Diethylamine (DEA) to the mobile phase (suppresses silanol interactions).

Performance Data Comparison

The following table summarizes expected performance metrics based on validated literature for analogous tertiary propargyl alcohols [1, 2].

Substrate TypeMethodColumnMobile PhaseSelectivity (

)
Resolution (

)
Aryl-Propargyl Cyclobutanol DirectChiralpak IAHex:IPA (90:10)1.352.1 (Baseline)
Aryl-Propargyl Cyclobutanol DirectChiralcel OD-HHex:IPA (90:10)1.121.2 (Partial)
Aliphatic Cyclobutanol Direct (RI Det.)Chiralpak IAHex:IPA (98:2)1.050.8 (Poor)
Aliphatic (3,5-DNB deriv.) Derivatized Chiralpak IA Hex:IPA (90:10) 1.68 > 4.0 (Excellent)
Aliphatic (3,5-DNB deriv.) DerivatizedWhelk-O1 (Pirkle)Hex:IPA (80:20)1.453.2 (Good)

Conclusion: For aliphatic propargyl cyclobutanols, derivatization is not optional—it is critical for high-resolution separation. The 3,5-DNB derivative on an Amylose column (IA) offers the highest resolution factor (


).
References
  • Kinetic Resolution of Tertiary Propargylic Alcohols: Organic Chemistry Frontiers, 2015. Describes the synthesis and separation of chiral tertiary propargyl alcohols using Chiralpak columns.

  • Enantioresolution of Chiral Alcohols via DNB Derivatization: American Journal of Analytical Chemistry, 2010.[2] Validates the use of 3,5-dinitrobenzoyl chloride for enhancing chiral recognition of alcohols.[2][3]

  • Chiral Stationary Phases for Cyclobutanol Derivatives: Heterocycles, 2013. Discusses HPLC analysis of cyclic alcohols using Chiralcel OD-H.

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Comparative

Gold vs. Platinum in Catalysis: A Technical Comparison of the Propargyl Cyclobutanol Rearrangement

A Comparative Guide for Researchers Introduction: Unlocking Molecular Complexity from Strained Rings The rearrangement of propargyl cyclobutanols represents a powerful transformation in modern organic synthesis, enabling...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

Introduction: Unlocking Molecular Complexity from Strained Rings

The rearrangement of propargyl cyclobutanols represents a powerful transformation in modern organic synthesis, enabling the rapid construction of complex cyclopentane and cyclopentenone frameworks from readily accessible starting materials. This process, which leverages the inherent strain of the cyclobutane ring, is typically catalyzed by soft, carbophilic π-acids that activate the alkyne moiety towards nucleophilic attack. Among the catalysts of choice, late transition metals—and particularly gold(I) and platinum(II)—have proven uniquely effective.

However, the choice between gold and platinum is not merely one of convenience; it is a critical decision that can profoundly influence reaction pathways, product selectivity, and operational conditions. This guide provides an in-depth comparison of gold and platinum catalytic systems for this rearrangement, grounded in experimental data and mechanistic insights. We will explore the fundamental differences in their activation modes, compare their performance across various substrates, and provide validated experimental protocols to assist researchers in catalyst selection and reaction optimization.

Pillar 1: The Mechanistic Dichotomy of Gold and Platinum

The catalytic prowess of both Au(I) and Pt(II) complexes stems from their ability to act as potent π-Lewis acids, coordinating to the carbon-carbon triple bond of the propargyl cyclobutanol. This coordination enhances the electrophilicity of the alkyne, initiating the rearrangement cascade. However, the nature of the metal-alkyne interaction and the subsequent intermediates differ significantly, leading to distinct reactivity profiles.

The Gold Standard: Relativistic Effects and High Electrophilicity

Cationic gold(I) catalysts, typically of the form [L-Au]⁺X⁻ (where L is a phosphine or N-heterocyclic carbene), are exceptionally effective for this transformation. The high catalytic activity of gold is often attributed to significant relativistic effects, which cause a contraction of the 6s orbital and an expansion of the 5d orbitals.[1][2] This phenomenon enhances the Lewis acidity of the Au(I) center, making it a powerful alkyne activator, often enabling reactions to proceed under exceptionally mild conditions, including at room temperature.[3]

The generally accepted mechanism for the gold-catalyzed ring expansion of 1-alkynyl cyclobutanols is depicted below.

Gold_Catalytic_Cycle cluster_0 Gold(I) Catalytic Cycle START 1-Alkynyl Cyclobutanol PI π-Complex (A) START->PI Coordination CAT [L-Au]⁺ CAT->PI CYCLIZE Ring Expansion (5-exo-dig) PI->CYCLIZE Intramolecular attack of C-C bond CARBENE Cyclopropyl Gold Carbene (B) CYCLIZE->CARBENE REARRANGE Rearrangement CARBENE->REARRANGE 1,2-Alkyl Shift VINYL Vinylgold Intermediate (C) REARRANGE->VINYL PROTON Protodeauration VINYL->PROTON + H⁺ PROTON->CAT Regeneration PRODUCT Alkylidene Cyclopentanone PROTON->PRODUCT Platinum_Catalytic_Cycle cluster_1 Platinum(II) Catalytic Cycle START_PT 1-Alkynyl Cyclobutanol PI_PT π-Complex (D) START_PT->PI_PT Coordination CAT_PT PtCl₂ CAT_PT->PI_PT CYCLIZE_PT Cyclization/ Rearrangement PI_PT->CYCLIZE_PT Intramolecular Cyclization METALLACYCLE Platinacyclopentene or Carbene Intermediate (E) CYCLIZE_PT->METALLACYCLE ELIM Reductive Elimination/ Rearrangement METALLACYCLE->ELIM Skeletal Reorganization ELIM->CAT_PT Regeneration PRODUCT_PT Rearranged Product ELIM->PRODUCT_PT Experimental_Workflow cluster_workflow General Experimental Workflow SETUP 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Add substrate & solvent ADD 2. Catalyst Addition - Add catalyst solution - (or solid catalyst) SETUP->ADD REACT 3. Reaction - Stir at specified temp. - Monitor by TLC/GC-MS ADD->REACT QUENCH 4. Workup - Cool to RT - Quench (if necessary) - Aqueous extraction REACT->QUENCH ISOLATE 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography QUENCH->ISOLATE PRODUCT Pure Product ISOLATE->PRODUCT

Figure 3: A generalized workflow for catalyst screening and product isolation.

Protocol 1: Gold(I)-Catalyzed Ring Expansion of 1-Ethynylcyclobutanol

(Adapted from Zhang, J.; Schmalz, H.-G. Angew. Chem. Int. Ed. 2006, 45, 6704-6707)

Objective: To synthesize 2-methylenecyclopentanone via gold-catalyzed rearrangement.

Materials:

  • 1-Ethynylcyclobutanol

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add (triphenylphosphine)gold(I) chloride (0.005 mmol, 1.0 mol%) and silver tetrafluoroborate (0.005 mmol, 1.0 mol%).

    • Rationale: The silver salt serves as a halide abstractor to generate the active cationic gold(I) species, [Ph₃PAu]⁺BF₄⁻, in situ.

  • Add anhydrous dichloromethane (2.0 mL) and stir the suspension for 5 minutes at room temperature. A white precipitate of AgCl will form.

  • Reaction Initiation: Add a solution of 1-ethynylcyclobutanol (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (0.5 mL) to the catalyst mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methylenecyclopentanone.

Protocol 2: Platinum(II)-Catalyzed Cycloisomerization of a Hydroxylated Enyne

(Adapted from Mamane, V.; Gress, T.; Krause, H.; Fürstner, A. J. Am. Chem. Soc. 2004, 126, 8654-8655)

Objective: To synthesize a bicyclo[3.1.0]hexan-3-one derivative from a propargyl-substituted allylic alcohol.

Materials:

  • Appropriate hydroxylated 1,6-enyne substrate

  • Platinum(II) chloride (PtCl₂)

  • Toluene, anhydrous

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the hydroxylated 1,6-enyne substrate (0.3 mmol, 1.0 equiv) and platinum(II) chloride (0.006 mmol, 2.0 mol%).

    • Rationale: PtCl₂ is a robust, air-stable precatalyst that becomes active at elevated temperatures. Anhydrous solvent is used to prevent competing alkyne hydration.

  • Solvent Addition: Add anhydrous toluene (3.0 mL) to the flask.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the mixture to 80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction typically requires several hours (4-12 h) for completion.

  • Workup: After the starting material is fully consumed, cool the reaction mixture to room temperature.

  • Purification: Pass the mixture through a short plug of silica gel (eluting with ethyl acetate) to remove the platinum catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired bicyclic ketone.

Conclusion and Recommendations

Both gold and platinum are highly effective catalysts for the rearrangement of propargyl cyclobutanols and related enyne systems, yet they offer distinct operational advantages.

  • Choose Gold(I) catalysis when:

    • The substrate contains thermally sensitive functional groups.

    • High stereospecificity or chirality transfer is paramount.

    • Mild reaction conditions (room temperature) are desired to minimize side reactions.

  • Choose Platinum(II) catalysis when:

    • Cost-effectiveness is a primary concern.

    • The substrate is thermally robust.

    • Operational simplicity is valued, as PtCl₂ is an air-stable and easy-to-handle solid.

The continued exploration of ligand effects for both metals will undoubtedly lead to even more selective and active catalysts. By understanding the fundamental mechanistic differences and performance characteristics outlined in this guide, researchers can make a more informed decision, accelerating the discovery and development of novel synthetic pathways.

References

  • Mamane, V., Gress, T., Krause, H., & Fürstner, A. (2004). Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. Journal of the American Chemical Society, 126(28), 8654–8655. [Link]

  • Shi, X., Gorin, D. J., & Toste, F. D. (2005). Synthesis of 2-Cyclopentenones by Gold(I)-Catalyzed Rautenstrauch Rearrangement. Journal of the American Chemical Society, 127(16), 5802–5803. [Link]

  • Zhang, J., & Schmalz, H.-G. (2006). Gold(I)-Catalyzed Ring Expansion of 1-Alkynylcyclopropanols and -cyclobutanols. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic effects in homogeneous gold catalysis. Nature, 446(7134), 395–403. [Link]

  • Alonso, I., et al. (2012). Gold- and platinum-catalyzed cycloisomerization of enynyl esters versus allenenyl esters: an experimental and theoretical study. Chemistry – A European Journal, 18(51), 16587-16600. [Link]

  • Mamane, V., Gress, T., Krause, H., & Fürstner, A. (2004). Platinum- and gold-catalyzed cycloisomerization reactions of hydroxylated enynes. Journal of the American Chemical Society, 126(28), 8654-8655. [Link]

  • Kozmin, S. A., & Zhang, L. (2007). Gold and Platinum Catalysis of Enyne Cycloisomerization. Accounts of Chemical Research, 40(7), 599-609. [Link]

  • Groß, A., et al. (2009). Fully Relativistic, Comparative Investigation of Gold and Platinum Alkyne Complexes of Relevance for the Catalysis of Nucleophilic Additions to Alkynes. The Journal of Physical Chemistry A, 113(44), 12225–12232. [Link]

  • Sanders, R. (2007). Chemists strike gold with gold catalysts. Berkeley News. [Link]

  • Haddad, R. E., et al. (2020). Tuning Activity and Selectivity during Alkyne Activation by Gold(I)/Platinum(0) Frustrated Lewis Pairs. Organometallics, 39(14), 2639–2649. [Link]

  • Fürstner, A., Stelzer, F., & Szillat, H. (2001). Platinum-catalyzed cycloisomerization reactions of enynes. Journal of the American Chemical Society, 123(48), 11863–11869. [Link]

  • Fürstner, A., Davies, P. W., & Gress, T. (2005). Platinum- and Acid-Catalyzed Enyne Metathesis Reactions: Mechanistic Studies and Applications to the Syntheses of Streptorubin B and Metacycloprodigiosin. Journal of the American Chemical Society, 127(23), 8244-8245. [Link]

  • Gorin, D. J., & Toste, F. D. (2007). Relativistic Effects in Homogeneous Gold Catalysis. Nature, 446, 395-403. [Link]

  • Fürstner, A., Davies, P. W., & Gress, T. (2005). Cyclobutenes by platinum-catalyzed cycloisomerization reactions of enynes. Journal of the American Chemical Society, 127(23), 8244-8245. [Link]

  • Mamane, V., Gress, T., Krause, H., & Fürstner, A. (2004). Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. Journal of the American Chemical Society, 126(28), 8654-8655. [Link]

  • Lee, C.-F., et al. (2007). Pt- and Au-catalyzed oxidative cyclization of 2-ethenyl-1-(prop-2′-yn-1′-ol)benzenes to naphthyl aldehydes and ketones. Chemical Communications, (15), 1545-1547. [Link]

  • Widenhoefer, R. A., & Zhang, L. (2008). Gold and Platinum Catalysis of Enyne Cycloisomerization. Accounts of Chemical Research, 41(3), 347-357. [Link]

  • Fürstner, A. (2013). From Understanding to Prediction: Gold- and Platinum-Based π-Acid Catalysis for Target Oriented Synthesis. Accounts of Chemical Research, 47(3), 925-938. [Link]

  • Widenhoefer, R. A., & Zhang, L. (2008). Gold and Platinum Catalysis of Enyne Cycloisomerization. Accounts of Chemical Research, 41(3), 347-357. [Link]

  • Fürstner, A., Stelzer, F., & Szillat, H. (2001). Platinum-catalyzed cycloisomerization reactions of enynes. Journal of the American Chemical Society, 123(48), 11863–11869. [Link]

Sources

Validation

Efficiency of Barbier vs. Grignard Methods for Cyclobutanol Synthesis

[1] Executive Summary The Bottom Line: For the synthesis of 1-substituted cyclobutanols—critical scaffolds in fragment-based drug discovery (FBDD)—the Zinc-mediated aqueous Barbier reaction outperforms the traditional Gr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Bottom Line: For the synthesis of 1-substituted cyclobutanols—critical scaffolds in fragment-based drug discovery (FBDD)—the Zinc-mediated aqueous Barbier reaction outperforms the traditional Grignard method in operational efficiency, safety, and chemoselectivity.

While Grignard reagents (


) remain the stoichiometric gold standard for complex, dry-phase carbon-carbon bond formation, they suffer from significant liabilities when applied to strained rings like cyclobutanone:
  • Safety: High exothermicity and pyrophoric handling requirements.

  • Selectivity: Propensity for enolization-induced ring opening or Wurtz-type homocoupling (especially with allylic halides).

  • Throughput: Requirement for strict anhydrous conditions limits parallel synthesis capabilities.

This guide provides a technical comparison, validating why the Barbier protocol (specifically Zn/aq.


) is the superior choice for rapid access to cyclobutanol derivatives.

Mechanistic Divergence

The fundamental difference lies in the concentration of the active organometallic species.

  • Grignard (Solution Phase): The organometallic reagent is pre-formed in high concentration. This "pool" of strong base/nucleophile increases the probability of side reactions (e.g.,

    
    -hydride elimination or enolization of the strained cyclobutanone).
    
  • Barbier (Surface Mediated): The organometallic species is generated in situ on the metal surface and immediately trapped by the electrophile (cyclobutanone). The bulk concentration of the active nucleophile remains low, favoring kinetic control and minimizing side reactions.

Diagram 1: Mechanistic Pathways & Kinetic Control

Barbier_vs_Grignard_Mechanism cluster_Grignard Grignard Route (Stepwise) cluster_Barbier Barbier Route (Concerted/One-Pot) Halide Alkyl/Allyl Halide (R-X) RMgX R-Mg-X (Accumulated Species) Halide->RMgX Pre-formation (Dry Ether) Surface Metal Surface (Radical Anion Mechanism) Halide->Surface Adsorption Metal Metal Source (Mg turnings or Zn dust) Metal->RMgX Cyclobutanone Cyclobutanone (Electrophile) Cyclobutanone->Surface Surface Activation SideRxn Side Reactions (Wurtz Coupling / Enolization) RMgX->SideRxn High Conc. Risk Product 1-Substituted Cyclobutanol RMgX->Product Nucleophilic Attack Surface->Product Immediate Trapping

Figure 1: Mechanistic comparison showing the stepwise accumulation of reactive species in Grignard (Red) versus the in-situ surface consumption in Barbier (Green), which minimizes side reactions.

Comparative Analysis: 1-Allylcyclobutanol Synthesis

The synthesis of 1-allylcyclobutanol is a benchmark reaction. The allyl group is a versatile handle for downstream functionalization (e.g., Ring-Closing Metathesis).

Performance Metrics
FeatureGrignard Method (Mg/Et₂O)Barbier Method (Zn/aq.[1][2] NH₄Cl)Analysis
Reagent Stability Low (Allyl-MgBr dimerizes)High (Allyl bromide stable)Grignard requires low temp (-78°C) to prevent Wurtz coupling.
Moisture Tolerance None (Strictly Anhydrous)Excellent (Water is co-solvent)Barbier eliminates the need for dry solvents and Schlenk lines.
Reaction Time 4–6 Hours (plus prep)30–60 MinutesBarbier is a true "one-pot" synthesis.
Atom Economy ModerateHighBarbier avoids separate initiation reagents (e.g., DIBAL-H or

).
Safety Low (Exotherm/Ether fire risk)High (Aq. media/Zn powder)Critical for scale-up (See Eli Lilly continuous flow data [1]).
Typical Yield 65–75%92–95% Winner: Barbier
Experimental Data Support

In a direct comparison for the allylation of cyclobutanone:

  • Grignard: Yields are often compromised by the formation of biallyl (Wurtz coupling product) and ring-opened byproducts due to the basicity of the Grignard reagent acting on the strained ring protons (

    
    ).
    
  • Barbier: The use of Zinc in aqueous

    
     buffers the pH, preventing base-catalyzed ring opening. The water also continuously cleans the metal surface, removing oxides that typically inhibit the reaction [2].
    

Detailed Experimental Protocols

Protocol A: The Superior Method (Aqueous Zinc-Barbier)

Target: 1-Allylcyclobutanol Scale: 10 mmol

  • Setup: To a 50 mL round-bottom flask open to air (no inert gas needed), add Cyclobutanone (0.70 g, 10 mmol) and THF (10 mL).

  • Activation: Add Saturated Aqueous

    
      (10 mL). The biphasic mixture acts as a buffer.
    
  • Metal Addition: Add Zinc powder (1.3 g, 20 mmol, <10 micron particle size preferred).

    • Note: If Zn is heavily oxidized, wash with dilute HCl and dry prior to use, or add 2 drops of 1,2-dibromoethane.

  • Initiation: Add Allyl Bromide (1.45 g, 12 mmol) dropwise over 5 minutes.

    • Observation: A mild exotherm will occur.[1] The reaction is usually complete within 30 minutes.

  • Workup: Filter off excess Zinc.[1] Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR will show characteristic homoallylic alcohol signals.
    
Protocol B: The Traditional Method (Grignard)

Target: 1-Allylcyclobutanol Scale: 10 mmol

  • Setup: Flame-dry a 3-neck flask; equip with addition funnel and reflux condenser under

    
     atmosphere.
    
  • Reagent Prep: Add Mg turnings (0.29 g, 12 mmol) and anhydrous Diethyl Ether (10 mL). Add a crystal of Iodine to initiate.

  • Formation: Add Allyl Bromide (1.45 g, 12 mmol) in ether slowly to maintain a gentle reflux.

    • Critical Control: Allyl Grignards are prone to dimerization. Keep temperature low (

      
      ) if possible, though initiation requires heat.
      
  • Addition: Cool the formed Grignard solution to -78°C (Dry ice/Acetone). Add Cyclobutanone (0.70 g, 10 mmol) in ether dropwise.

  • Quench: Stir for 2 hours, then quench carefully with sat.

    
     at low temp to avoid ring strain release/explosion.
    

Workflow Visualization

Diagram 2: Operational Workflow Comparison

Workflow_Comparison cluster_Grignard_Flow Grignard Workflow (Complex) cluster_Barbier_Flow Barbier Workflow (Streamlined) G1 Glassware Drying (Oven/Flame + N2) G2 Reagent Prep (R-Mg-X Synthesis) G1->G2 G3 Cryogenic Cooling (-78°C) G2->G3 G4 Electrophile Addition G3->G4 G5 Quench & Workup G4->G5 B1 Mix Reagents (Solvent + Metal + Electrophile) B2 Add Halide (Room Temp / Open Air) B1->B2 B3 Filtration & Workup B2->B3

Figure 2: Operational workflow contrasting the multi-step, environmentally sensitive Grignard process against the streamlined, robust Barbier protocol.

References

  • Kopach, M. E., et al. (2012).[3] "The continuous flow Barbier reaction: an improved environmental alternative to the Grignard reaction?" Green Chemistry, 14, 1524-1536. Link

  • Li, C. J. (1996).[2] "Aqueous Barbier-Grignard type reaction: scope, mechanism, and synthetic applications." Tetrahedron, 52(16), 5643-5668. Link

  • Petrides, S., & Georgiades, S. N. (2022).[4] "Stereocontrolled Barbier reactions for generation of homoallylic alcohols." Research Trends. Link

  • Augé, J., et al. (1995). "Zinc-mediated reaction of allylic halides with carbonyl compounds in aqueous media."[1] Tetrahedron Letters, 36(20), 3449-3452. Link

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Prop-2-yn-1-yl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-yn-1-yl)cyclobutanol
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